molecular formula C22H17N3O B487381 N,1,5-triphenyl-1H-pyrazole-4-carboxamide CAS No. 477711-90-3

N,1,5-triphenyl-1H-pyrazole-4-carboxamide

カタログ番号: B487381
CAS番号: 477711-90-3
分子量: 339.4g/mol
InChIキー: GCKILFKASGEQHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,1,5-Triphenyl-1H-pyrazole-4-carboxamide is a chemical compound built around a pyrazole-4-carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Recent scientific investigations have highlighted the significant promise of this structural class in oncology research, particularly in the development of novel kinase inhibitors. Compounds based on the pyrazole-4-carboxamide structure have been identified as potent and selective inhibitors of Aurora kinases, a family of serine/threonine kinases that are critical regulators of cell division and mitotic processes . Aurora kinase A and B are overexpressed in a wide range of human cancers, and their inhibition leads to the accumulation of cell cycle defects in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells . Research into these analogues demonstrates that they can halt cancer cell proliferation, promote the formation of polyploid cells, and activate key apoptotic markers such as p53, Bax, and cleaved caspase-3, confirming a mechanism of action rooted in dual Aurora A/B kinase inhibition . The structural features of this compound make it a valuable template for designing targeted therapies and conducting mechanistic studies on mitotic regulation and cell death pathways in various cancer cell lines. This product is intended for research purposes only by qualified laboratory personnel.

特性

IUPAC Name

N,1,5-triphenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-18-12-6-2-7-13-18)20-16-23-25(19-14-8-3-9-15-19)21(20)17-10-4-1-5-11-17/h1-16H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKILFKASGEQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,1,5-Triphenyl-1H-Pyrazole-4-Carboxamide: Structure Elucidation & Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of medicinal chemistry, the pyrazole scaffold—specifically the 1,5-diarylpyrazole-4-carboxamide class—represents a privileged structure with potent applications in oncology (Aurora kinase inhibition), inflammation (COX-2 selectivity), and antimicrobial therapeutics. However, the synthesis of these molecules is fraught with a classic regiochemical hazard: the competitive formation of the thermodynamically stable 1,3-isomer versus the kinetically favored or sterically congested 1,5-isomer .

For a drug development professional, misidentifying these isomers is not a trivial error; it is a program-killing oversight. The 1,5-isomer (analogous to the Celecoxib scaffold) possesses a distinct 3D topology where the twisted phenyl rings create a specific hydrophobic pocket binding profile.[1]

This guide provides a definitive, orthogonal workflow for the unambiguous structure elucidation of N,1,5-triphenyl-1H-pyrazole-4-carboxamide , moving beyond basic characterization to rigorous structural proof.

Synthetic Context & The Isomer Challenge

To understand the analysis, one must understand the origin.[1] The synthesis typically proceeds via the reaction of phenylhydrazine with a 1,3-electrophile.

The Regioselectivity Trap

When condensing phenylhydrazine with a non-symmetrical 1,3-dicarbonyl equivalent (e.g., ethyl 2-benzoyl-3-(dimethylamino)acrylate), two pathways exist:

  • Path A (1,5-Isomer): Attack of the hydrazine terminal nitrogen (

    
    ) on the most electrophilic center (often the 
    
    
    
    -carbon), followed by cyclization.[1]
  • Path B (1,3-Isomer): Initial attack at the carbonyl, leading to the thermodynamically more stable, less sterically hindered 1,3-diphenyl system.

The target molecule, N,1,5-triphenyl-1H-pyrazole-4-carboxamide , is characterized by significant steric crowding between the N1-phenyl and C5-phenyl rings. This forces the rings out of coplanarity, a feature detectable by NMR and X-ray.[1]

SynthesisPath Precursor Precursor (Benzoyl Acrylate deriv.) Intermediate Hydrazone Intermediate Precursor->Intermediate + PhNHNH2 Hydrazine Phenylhydrazine Hydrazine->Intermediate Isomer15 TARGET: 1,5-Isomer (Sterically Crowded) Intermediate->Isomer15 Kinetic Control (Acidic Media) Isomer13 IMPURITY: 1,3-Isomer (Thermodynamic Sink) Intermediate->Isomer13 Thermodynamic Control (Basic Media)

Figure 1: Divergent synthetic pathways. The 1,5-isomer requires specific conditions to overcome the steric repulsion between the N1 and C5 phenyl groups.

Analytical Strategy: Orthogonal Validation

A single analytical method is insufficient for regioisomer distinction.[1] We employ a "Triad of Truth":

  • Mass Spectrometry (HRMS): Confirms formula and fragmentation stability.[1]

  • NMR Spectroscopy (1H, 13C, NOESY): The primary tool for solution-state geometry.[1]

  • X-ray Crystallography: The ultimate arbiter of solid-state conformation.[1]

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before detailed spectral work, confirm the molecular formula


.[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Expected [M+H]+: m/z 340.1444.

  • Fragmentation Insight: The 1,5-isomer often shows a distinct fragmentation pathway involving the loss of the N1-phenyl group due to steric strain, which is less pronounced in the 1,3-isomer.

Step 2: Infrared Spectroscopy (FT-IR)

While not definitive for isomerism, IR confirms the functional group integrity.[1]

  • Amide NH: ~3250–3350 cm⁻¹ (Sharp, medium).[1]

  • Amide C=O: ~1640–1660 cm⁻¹ (Strong).[1]

  • C=N (Pyrazole): ~1590 cm⁻¹.[1]

Deep Dive: NMR Elucidation Logic

This is the critical phase. The distinction relies on the chemical shift of the pyrazole proton (H3) and the Nuclear Overhauser Effect (NOE).[1]

1H NMR Assignment (DMSO-d6, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 10.10 - 10.30Singlet (br)1HExchangeable with

. Downfield due to H-bonding.[1]
H3 (Pyrazole) 8.35 - 8.50 Singlet 1H Diagnostic. In 1,5-isomers, H3 is deshielded by the adjacent carbonyl.
N1-Ph (Ortho) 7.20 - 7.35Multiplet2HShielded relative to typical Ph due to twisting (anisotropic effect).[1]
C5-Ph / N-Ph 7.35 - 7.80Multiplet13HOverlapping aromatic region. Requires 2D NMR to resolve.

The "Isomer Trap":

  • In the 1,3-isomer , the pyrazole proton is at position C5 .[2] This proton typically resonates upfield (

    
     6.8 - 7.2 ppm) compared to the C3 proton of the 1,5-isomer.
    
  • Observation: If your singlet pyrazole proton is >8.0 ppm, it strongly suggests the 1,5-isomer (C3-H).

2D NMR: The NOESY Smoking Gun

The definitive proof of the 1,5-substitution pattern comes from spatial proximity.

  • 1,5-Isomer: The N1-Phenyl ring and the C5-Phenyl ring are spatially adjacent.

    • Expectation:Strong NOE correlation between N1-Ph (ortho protons) and C5-Ph (ortho protons).[1]

  • 1,3-Isomer: The N1-Phenyl and C3-Phenyl are separated by the C5-H.

    • Expectation:NO NOE between phenyl rings.[1] Strong NOE between N1-Ph and C5-H.

NOELogic cluster_15 1,5-Isomer (Target) N1_Ph N1-Phenyl (Ortho H) C5_Ph C5-Phenyl (Ortho H) N1_Ph->C5_Ph Strong Cross-peak (Spatial Proximity) C3_H C3-H (Pyrazole Ring) C3_H->C5_Ph Weak/None

Figure 2: NOESY Correlation Logic. The detection of a through-space interaction between the two phenyl rings is the "fingerprint" of the 1,5-regioisomer.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of N,1,5-triphenyl-1H-pyrazole-4-carboxamide via the Acid Chloride Method.

Reagents
  • 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) [Precursor]

  • Thionyl Chloride (

    
    ) (5.0 eq)[1]
    
  • Aniline (1.1 eq)[1]

  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

Procedure
  • Activation: In a dry RBF equipped with a reflux condenser and

    
     guard tube, dissolve 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in dry DCM (10 mL).
    
  • Chlorination: Add thionyl chloride (5.0 mmol) dropwise. Reflux for 3 hours. Monitor by TLC (conversion of acid to non-polar spot).[1]

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Co-evaporate with toluene (2x) to ensure removal of acidic traces.[1] Result: Crude Acid Chloride (Yellow solid).[1]
    
  • Coupling: Re-dissolve the acid chloride in dry DCM (10 mL). Cool to 0°C.[1]

  • Addition: Add a solution of Aniline (1.1 mmol) and

    
     (2.0 mmol) in DCM dropwise over 15 mins.
    
  • Reaction: Allow to warm to RT and stir for 4-6 hours.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline), then Sat.[1]

    
    , then Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/DMF mixtures. The 1,5-isomer typically crystallizes as white/off-white needles.

X-Ray Crystallography Parameters

For regulatory filing or high-impact publication, single-crystal XRD is mandatory to confirm the torsion angles.

Representative Crystal Data (Simulated/Analogous):

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Feature: The phenyl rings at N1 and C5 are twisted significantly out of the pyrazole plane (torsion angles > 40°) to relieve steric strain.[1] This contrasts with the flatter 1,3-isomer.

  • Intermolecular: Strong N-H...O hydrogen bonding forms dimers or chains in the lattice.[1]

References

  • Synthesis & Bioactivity of 1,5-Diarylpyrazoles

    • Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[1][3]

    • URL:[Link]

  • Regiochemistry of Pyrazoles

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.
    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link][1]

  • NMR Characterization Standards

    • Title: 1H and 13C NMR spectral assignments of some 1,3- and 1,5-diarylpyrazoles.
    • Source: Magnetic Resonance in Chemistry.[1][4][5][6]

    • URL:[Link][1]

  • Crystal Structure Analogs

    • Title: Crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[7]

    • Source: MDPI Molbank.[1]

    • URL:[Link][1][8]

Sources

An In-depth Technical Guide to the Synthesis of Novel Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their remarkable pharmacological versatility, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, has cemented their status as a privileged scaffold in drug discovery.[2][3][4] Among the vast landscape of pyrazole-containing compounds, pyrazole carboxamides have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities.[5][6][7] This guide provides a comprehensive overview of the principal synthetic pathways for novel pyrazole carboxamide derivatives, offering insights into the underlying mechanisms and practical experimental protocols.

Core Synthetic Strategies: A bifurcated approach

The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies:

  • Strategy A: Pyrazole Ring Formation Followed by Amidation. This is the most common and versatile approach, where the pyrazole ring is first constructed, and the carboxamide functionality is subsequently introduced.

  • Strategy B: Amide Formation Followed by Pyrazole Ring Cyclization. In this less common but equally effective strategy, the carboxamide moiety is incorporated into one of the starting materials prior to the cyclization reaction that forms the pyrazole ring.

This guide will primarily focus on Strategy A, as it offers greater flexibility in the diversification of both the pyrazole core and the amide substituent.

Strategy A: Pyrazole Ring Formation and Subsequent Amidation

Part 1: Synthesis of the Pyrazole Carboxylic Acid/Ester Intermediate

The cornerstone of this strategy is the synthesis of a pyrazole-4-carboxylic acid or pyrazole-5-carboxylic acid (or their corresponding esters), which serves as the immediate precursor to the target carboxamide. The choice of synthetic route for the pyrazole core is dictated by the desired substitution pattern.

1.1 The Knorr Pyrazole Synthesis: A Classic and Reliable Method

The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[1][2][8] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[8][9]

Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[8][9] The use of substituted hydrazines can lead to the formation of two regioisomers, a challenge that can sometimes be addressed by carefully selecting the reaction conditions and the 1,3-dicarbonyl compound.[2]

Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

  • Materials: 1,3-Diphenyl-1,3-propanedione (1.0 eq), ethyl hydrazinoacetate hydrochloride (1.1 eq), glacial acetic acid, ethanol.

  • Procedure:

    • Dissolve 1,3-diphenyl-1,3-propanedione and ethyl hydrazinoacetate hydrochloride in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

1.2 Multi-Component Reactions (MCRs): An Efficient and Atom-Economical Approach

Multi-component reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and operational simplicity.[10] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles.[10][11]

A common MCR strategy involves the reaction of an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.[10] This approach allows for the rapid generation of a diverse library of pyrazole derivatives from readily available starting materials.[10]

Experimental Protocol: Four-Component Synthesis of Polysubstituted Pyrazoles [10]

  • Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst: A catalytic amount of piperidine (5 mol%).

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.

    • Add the piperidine catalyst to the mixture.

    • Stir the reaction at room temperature or under reflux, monitoring by TLC.

    • The reaction time can vary from 20 minutes to several hours depending on the substrates.

1.3 Microwave-Assisted Synthesis: Accelerating Pyrazole Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[6][12][13] The synthesis of pyrazoles is particularly amenable to microwave assistance, with many classical methods being adapted for this technology.[12][14][15]

Key Advantages: [12]

  • Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to faster reaction rates.

  • Reduced Solvent Usage: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions.[14]

  • Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazole-4-carboxylates [14]

  • Materials: Benzophenone hydrazones and acetoacetates.

  • Procedure: A mixture of the benzophenone hydrazone and acetoacetate is irradiated with microwaves in the absence of a solvent. This method boasts short reaction times, easy work-up, and high yields.[14]

Part 2: Conversion of Pyrazole Carboxylic Acid/Ester to Carboxamide

Once the pyrazole carboxylic acid or ester intermediate is obtained, the final step is the formation of the amide bond. This can be achieved through several standard and reliable methods.

2.1 From Pyrazole Carboxylic Acid

Method 1: Acid Chloride Formation Followed by Amination

This is a robust and widely used two-step procedure.[16]

Experimental Protocol: [16]

  • Acid Chloride Formation:

    • Materials: Pyrazole-5-carboxylic acid (1.0 eq), thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq), anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), and a catalytic amount of N,N-Dimethylformamide (DMF).

    • Procedure: The pyrazole carboxylic acid is treated with thionyl chloride or oxalyl chloride in an anhydrous solvent to form the corresponding acid chloride. The crude acid chloride is typically used immediately in the next step.

  • Amide Formation:

    • Materials: Crude pyrazole-5-carbonyl chloride, desired primary or secondary amine (1.2 eq), and a base such as triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous DCM.

    • Procedure: The amine and base are added to a solution of the crude acid chloride at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

Method 2: Direct Amide Coupling

Direct coupling of the carboxylic acid with an amine using a coupling agent is a more direct and often milder approach.

Experimental Protocol:

  • Materials: Pyrazole carboxylic acid, desired amine, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBT), and a suitable solvent like DMF.[17]

  • Procedure: The carboxylic acid, amine, coupling agents, and a base are mixed in an appropriate solvent and stirred at room temperature until the reaction is complete.[17]

2.2 From Pyrazole Carboxylate Ester

The ester can be converted to the carboxamide either through direct aminolysis or via hydrolysis to the carboxylic acid followed by one of the methods described above.

Experimental Protocol: Saponification of Pyrazole Ester [16]

  • Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

  • Materials: Pyrazole-5-carboxylate ester (1.0 eq), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq), Tetrahydrofuran (THF) and Water (co-solvent system), and 1M Hydrochloric acid (HCl) solution.

  • Procedure:

    • Dissolve the pyrazole ester in a mixture of THF and water.

    • Add the base (NaOH or LiOH) and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration and dry under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic strategies discussed.

Synthesis_Pathways cluster_strategy_A Strategy A: Pyrazole Ring Formation then Amidation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Knorr Knorr Synthesis 1_3_Dicarbonyl->Knorr Microwave Microwave-Assisted Synthesis 1_3_Dicarbonyl->Microwave Hydrazine Hydrazine Derivative Hydrazine->Knorr MCR Multi-Component Reaction Hydrazine->MCR Hydrazine->Microwave Pyrazole_Ester Pyrazole Carboxylate Ester Saponification Saponification Pyrazole_Ester->Saponification Hydrolysis Knorr->Pyrazole_Ester MCR->Pyrazole_Ester Microwave->Pyrazole_Ester Aldehyde Aldehyde Aldehyde->MCR beta_Ketoester β-Ketoester beta_Ketoester->MCR Malononitrile Malononitrile Malononitrile->MCR Pyrazole_Acid Pyrazole Carboxylic Acid Saponification->Pyrazole_Acid Acid_Chloride_Formation Acid Chloride Formation Pyrazole_Acid->Acid_Chloride_Formation SOCl₂ or (COCl)₂ Direct_Coupling Direct Coupling Pyrazole_Acid->Direct_Coupling Amine, Coupling Agent Acid_Chloride Pyrazole Acyl Chloride Acid_Chloride_Formation->Acid_Chloride Amidation_AC Amidation Acid_Chloride->Amidation_AC Amine, Base Carboxamide Pyrazole Carboxamide Amidation_AC->Carboxamide Direct_Coupling->Carboxamide

Caption: General workflow for the synthesis of pyrazole carboxamides via Strategy A.

Data Summary

The following table summarizes the reaction conditions and yields for representative pyrazole carboxamide syntheses.

Starting MaterialsMethodKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Diketone, HydrazineKnorr SynthesisGlacial Acetic AcidEthanolReflux4-6Good[2]
Aldehyde, β-Ketoester, Malononitrile, HydrazineMCRPiperidineEthanolRT-Reflux0.3-sev.High[10]
Benzophenone Hydrazone, AcetoacetateMicrowave-AssistedNoneSolvent-freeMWShortHigh[14]
Pyrazole Carboxylic Acid, AmineAcid ChlorideSOCl₂, TEADCM0-RT2-16Excellent[7][16]
Pyrazole Carboxylic Acid, AmineDirect CouplingEDCI, HOBTDMFRT24Good[17]

Conclusion

The synthesis of novel pyrazole carboxamide derivatives is a dynamic and evolving field, driven by the continued demand for new therapeutic agents. The strategies outlined in this guide, from the classical Knorr synthesis to modern microwave-assisted and multi-component reactions, provide a robust toolkit for researchers in drug discovery. The choice of a specific synthetic pathway will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the underlying chemical principles and experimental nuances is paramount to the successful and efficient synthesis of these promising compounds.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Bentham Science. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Pharmaceutical Society of Japan. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Process for the preparation of pyrazoles.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. DUT Open Scholar. [Link]

  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]

  • Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. ResearchGate. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]

  • Recent advances in multicomponent synthesis of pyrazoles. ResearchGate. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. [Link]

  • Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole-4-Carboxamide Core

The pyrazole ring system is a cornerstone of medicinal chemistry, and among its derivatives, the pyrazole-4-carboxamide scaffold has emerged as a "privileged structure."[1][2] This designation stems from its remarkable ability to serve as a versatile template for the design of potent and selective modulators of a wide array of biological targets. The inherent structural features of the pyrazole-4-carboxamide core, including its planarity, hydrogen bonding capabilities, and the spatial orientation of its substituents, allow for facile and diverse chemical modifications. This adaptability has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole-4-carboxamide compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

General Synthetic Methodologies

The synthesis of pyrazole-4-carboxamide derivatives is typically achieved through a multi-step process that often begins with the construction of the pyrazole core, followed by the formation of the amide bond. A common and versatile approach involves the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring, which is then functionalized to introduce the carboxamide moiety.

Experimental Protocol: A General Procedure for the Synthesis of N-Aryl-1,3-diphenyl-1H-pyrazole-4-carboxamides

This protocol outlines a representative synthesis of a pyrazole-4-carboxamide derivative, which can be adapted for the synthesis of a variety of analogues.

Step 1: Synthesis of the Pyrazole-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Suspend the crude ester in a solution of sodium hydroxide in ethanol/water and heat to reflux for 2-3 hours.

  • Acidification and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired substituted aniline (1.1 equivalents) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,3-diphenyl-1H-pyrazole-4-carboxamide.

Diagram of the General Synthetic Workflow

G cluster_0 Pyrazole Core Synthesis cluster_1 Amide Bond Formation β-Ketoester β-Ketoester Pyrazole-4-carboxylate Pyrazole-4-carboxylate β-Ketoester->Pyrazole-4-carboxylate Hydrazine derivative, Acid Pyrazole-4-carboxylic Acid Pyrazole-4-carboxylic Acid Pyrazole-4-carboxylate->Pyrazole-4-carboxylic Acid Hydrolysis Pyrazole-4-carboxamide Pyrazole-4-carboxamide Pyrazole-4-carboxylic Acid->Pyrazole-4-carboxamide Amine, Coupling Agent

Caption: General synthetic workflow for pyrazole-4-carboxamides.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant area of research for pyrazole-4-carboxamide compounds is in oncology, where they have shown promise as potent anticancer agents.[6] Their mechanisms of action often involve the inhibition of key enzymes that are dysregulated in cancer cells, particularly protein kinases.

Mechanism of Action: Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis.[7][8] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[8] Several pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases.[7][9] For instance, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been shown to exhibit significant inhibitory activity against Aurora-A kinase.[9] These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and ultimately leading to cell cycle arrest and apoptosis.[7]

Signaling Pathway of Aurora Kinase A in Mitosis

G Aurora A Aurora A PLK1 PLK1 Aurora A->PLK1 phosphorylates G2/M Transition G2/M Transition Aurora A->G2/M Transition TPX2 TPX2 TPX2->Aurora A activates Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Pyrazole-4-carboxamide Inhibitor Pyrazole-4-carboxamide Inhibitor Pyrazole-4-carboxamide Inhibitor->Aurora A inhibits

Caption: Inhibition of the Aurora A kinase pathway by pyrazole-4-carboxamides.

Structure-Activity Relationship (SAR)

SAR studies on pyrazole-4-carboxamide derivatives as Aurora kinase inhibitors have revealed several key features for optimal activity:

  • Substituents on the N-phenyl ring: Bulky, electron-withdrawing groups at the R1 and R2 positions of the N-phenyl ring are generally favored for enhanced inhibitory activity.[8]

  • The pyrazole core: The pyrazole scaffold itself is crucial for binding to the kinase hinge region through hydrogen bonds.

  • The carboxamide linker: The amide bond plays a vital role in orienting the substituents for optimal interaction with the active site.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-4-carboxamide compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., Aurora-A), a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA or fluorescence polarization).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Summary: Anticancer Activity of Representative Pyrazole-4-carboxamides
Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
10e Aurora-AHCT1160.39[9]
10e Aurora-AMCF-70.46[9]
7a Not specifiedHepG26.1[10]
7b Not specifiedHepG27.9[10]
10h FGFR1/2/3NCI-H5200.019[11]
10h FGFR1/2/3SNU-160.059[11]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole-4-carboxamide derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria, fungi, and mycobacteria.[12][13][14] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents.

Spectrum of Activity
  • Antibacterial: These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][13][14]

  • Antifungal: Activity has been observed against various fungal strains, including Aspergillus niger and Candida albicans.[13]

  • Antitubercular: Certain pyrazole-4-carboxamide derivatives have exhibited potent activity against Mycobacterium tuberculosis H37Rv strain.[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole-4-carboxamide compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Summary: Antimicrobial Activity of Representative Pyrazole-4-carboxamides
Compound IDMicroorganismMIC (µg/mL)Reference
5i S. aureus (Gram-positive)Not specified (potent)[12]
5k E. coli (Gram-negative)60[14]
5a, 5i, 5j M. tuberculosis H37RvNot specified (potent)[12]
6a-j B. subtilis, S. aureusSignificant potential[13]
6a-j E. coli, P. aeruginosaSignificant potential[13]
6a-j A. niger, C. albicansSignificant potential[13]

Fungicidal Activity in Agriculture: Protecting Crops through Enzyme Inhibition

Beyond their therapeutic applications in humans, pyrazole-4-carboxamides are crucial in agriculture as fungicides.[1][15][16] A significant class of these fungicides acts by inhibiting the enzyme succinate dehydrogenase (SDH).

Target and Mechanism: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, plays a vital role in cellular respiration.[1][16] By inhibiting SDH, pyrazole-4-carboxamide fungicides disrupt the production of ATP in fungal cells, leading to their death. Molecular docking studies have shown that these compounds bind to the ubiquinone-binding site of the SDH enzyme.[1]

Role of SDH in the Mitochondrial Electron Transport Chain

G cluster_0 Mitochondrial Inner Membrane Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Complex II (SDH) Complex II (SDH) Complex II (SDH)->Coenzyme Q Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 reduces H2O H2O O2->H2O Succinate Succinate Succinate->Complex II (SDH) oxidized to Fumarate Pyrazole-4-carboxamide Fungicide Pyrazole-4-carboxamide Fungicide Pyrazole-4-carboxamide Fungicide->Complex II (SDH) inhibits

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole-4-carboxamides.

Experimental Protocol: SDH Inhibition Assay
  • Mitochondria Isolation: Isolate mitochondria from the target fungal species.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, a buffer solution, and the pyrazole-4-carboxamide compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding succinate as the substrate.

  • Detection: Monitor the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which changes color upon reduction.[2] The rate of color change is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration and determine the IC50 value.

Other Notable Biological Activities

The versatility of the pyrazole-4-carboxamide scaffold extends to other therapeutic areas:

  • Anti-inflammatory Activity: Some derivatives have been investigated as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[17]

  • ROCK-II Inhibition: Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides have been identified as potent and highly selective inhibitors of Rho kinase (ROCK-II), a target for cardiovascular diseases.[18]

Conclusion and Future Perspectives

The pyrazole-4-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery and development of a diverse range of biologically active compounds. Its synthetic tractability and ability to interact with a multitude of biological targets underscore its importance in medicinal chemistry and agrochemicals. The continued exploration of the chemical space around this privileged core, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the development of novel therapeutics and crop protection agents with improved efficacy and safety profiles. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies and for targeting emerging drug resistance.

References

  • Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 183-193. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. Retrieved from [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). European Journal of Medicinal Chemistry, 280, 116917. [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(7), 809-813. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5234-5238. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(05), 183-193. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Journal of Taibah University for Science, 12(3), 329-339. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 163-181. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12053-12066. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116558. [Link]

  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019). Pest Management Science, 75(11), 3075-3083. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). Bioorganic & Medicinal Chemistry, 20(11), 3618-3626. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry, 35(11), 2681-2689. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 569-576. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (2024). SSRN. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N,1,5-triphenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of N,1,5-triphenyl-1H-pyrazole-4-carboxamide. While direct experimental data for this specific molecule is not extensively available in the public domain, its core structure, a triphenyl-substituted pyrazole carboxamide, strongly suggests a likely interaction with the cannabinoid receptor 1 (CB1). This guide will, therefore, focus on the well-established pharmacology of structurally related compounds, such as rimonabant, to elucidate the probable molecular targets and signaling pathways. We will delve into the critical concepts of receptor antagonism and inverse agonism, detail the downstream signaling cascades of the CB1 receptor, and provide robust experimental protocols for the characterization of such compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the endocannabinoid system.

Introduction: The Pyrazole Carboxamide Scaffold and its Therapeutic Potential

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] Derivatives of this scaffold have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Notably, the pyrazole carboxamide moiety is the cornerstone of a class of compounds that modulate the endocannabinoid system, with the most prominent example being rimonabant, a selective CB1 receptor antagonist/inverse agonist.[5][6][7]

Given the structural similarity of N,1,5-triphenyl-1H-pyrazole-4-carboxamide to this class of compounds, it is hypothesized that its primary mechanism of action involves the modulation of the CB1 receptor. This guide will, therefore, explore this putative mechanism in detail, drawing upon the extensive research conducted on analogous compounds.

The Cannabinoid Receptor 1 (CB1): A Key Modulator of Neurotransmission and Metabolism

The CB1 receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system, particularly in the presynaptic terminals of neurons.[8][9] It is also found in peripheral tissues, including adipose tissue, liver, and skeletal muscle.[10] The endogenous ligands for the CB1 receptor are the endocannabinoids, primarily anandamide and 2-arachidonoylglycerol (2-AG).[5]

Activation of the CB1 receptor by endocannabinoids or synthetic agonists initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.[8][11] This leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[12][13]

  • Modulation of ion channels: CB1 receptor activation inhibits voltage-gated calcium channels (N-, P/Q-, and L-types) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][12] These effects collectively lead to a reduction in neurotransmitter release.[9]

  • Activation of mitogen-activated protein kinase (MAPK) pathways: CB1 receptor signaling can also stimulate the MAPK cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cellular processes like cell survival and differentiation.[8][11]

The CB1 receptor exhibits a significant level of constitutive activity, meaning it can signal in the absence of an agonist.[12] This basal signaling is a crucial factor in understanding the mechanism of action of inverse agonists.

Distinguishing Neutral Antagonism from Inverse Agonism

When a compound binds to a receptor but does not elicit a response on its own, it is termed an antagonist. However, for receptors with constitutive activity like CB1, a further distinction is necessary:

  • Neutral Antagonist: A neutral antagonist binds to the receptor and blocks the binding of both agonists and inverse agonists, thereby preventing any change in the receptor's activity from its basal state.[14][15] It has zero intrinsic activity.[16]

  • Inverse Agonist: An inverse agonist also binds to the receptor, but it actively suppresses the receptor's basal signaling, leading to a response opposite to that of an agonist.[14][16] It possesses negative intrinsic activity.[16]

The majority of compounds identified as CB1 receptor antagonists, including rimonabant, are in fact inverse agonists.[6][17] This distinction is critical as the therapeutic and side-effect profiles of neutral antagonists and inverse agonists can differ significantly.

Putative Mechanism of Action of N,1,5-triphenyl-1H-pyrazole-4-carboxamide

Based on its structural features, N,1,5-triphenyl-1H-pyrazole-4-carboxamide is postulated to act as a CB1 receptor antagonist or inverse agonist. By binding to the CB1 receptor, it would block the effects of endogenous endocannabinoids. If it functions as an inverse agonist, it would further reduce the basal activity of the CB1 receptor.

This mechanism would lead to a disinhibition of neurotransmitter release in the central nervous system and modulate metabolic processes in peripheral tissues. For instance, blocking CB1 receptors in the hypothalamus is known to reduce appetite and food intake.[5][10] In adipose tissue, CB1 receptor inhibition can lead to reduced fat storage and increased fat breakdown.[5]

Signaling Pathway Diagram

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Agonist Agonist (e.g., Anandamide) Agonist->CB1 InverseAgonist Inverse Agonist (e.g., N,1,5-triphenyl-1H- pyrazole-4-carboxamide) InverseAgonist->CB1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Inhibits K_channel->Neurotransmitter_release Inhibits

Caption: Putative signaling pathway of the CB1 receptor and its modulation by an inverse agonist.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of N,1,5-triphenyl-1H-pyrazole-4-carboxamide, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of N,1,5-triphenyl-1H-pyrazole-4-carboxamide for the CB1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP-55,940) and increasing concentrations of the test compound (N,1,5-triphenyl-1H-pyrazole-4-carboxamide).

  • Incubation and Filtration: Incubate the mixture at 30°C for 60 minutes. Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity of N,1,5-triphenyl-1H-pyrazole-4-carboxamide at the CB1 receptor and distinguish between neutral antagonism and inverse agonism.

Methodology:

  • Membrane Preparation: Use the same CB1-expressing cell membranes as in the binding assay.

  • Assay Setup:

    • Agonist Mode: Incubate membranes with increasing concentrations of the test compound in the absence of a known agonist. A decrease in basal [35S]GTPγS binding indicates inverse agonism.

    • Antagonist Mode: Incubate membranes with a fixed concentration of a CB1 agonist (e.g., WIN 55,212-2) and increasing concentrations of the test compound. A rightward shift in the agonist dose-response curve indicates antagonism.

  • Incubation: Incubate the reaction mixtures with [35S]GTPγS and GDP at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction and measure radioactivity as described for the radioligand binding assay.

  • Data Analysis: Plot the data to determine EC50 values for agonists and IC50 values for antagonists/inverse agonists.

In Vivo Models

Objective: To assess the in vivo CB1 receptor antagonist activity of N,1,5-triphenyl-1H-pyrazole-4-carboxamide.

Methodology:

  • Animal Model: Use male C57BL/6 mice.

  • Drug Administration: Administer the test compound (N,1,5-triphenyl-1H-pyrazole-4-carboxamide) via an appropriate route (e.g., intraperitoneal injection) at various doses. After a suitable pretreatment time, administer a CB1 receptor agonist (e.g., THC or WIN 55,212-2).

  • Behavioral Assessment: At the time of peak agonist effect, assess the four cardinal signs of CB1 receptor activation in mice:

    • Hypothermia: Measure rectal temperature.

    • Analgesia: Use the tail-flick or hot-plate test.

    • Hypolocomotion: Measure locomotor activity in an open field.

    • Catalepsy: Use the bar test.

  • Data Analysis: Compare the effects of the agonist in the presence and absence of the test compound. A reversal of the agonist-induced effects indicates CB1 receptor antagonism.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) GTPgS_Assay [35S]GTPγS Binding Assay (Determine Functional Activity) Binding_Assay->GTPgS_Assay Confirm Target Engagement Tetrad_Assay Cannabinoid Tetrad Assay (Assess Antagonism) GTPgS_Assay->Tetrad_Assay Validate In Vivo Efficacy

Caption: A streamlined workflow for the mechanistic characterization of a putative CB1 receptor modulator.

Alternative or Secondary Mechanisms of Action

While the primary hypothesis focuses on the CB1 receptor, it is important to consider that pyrazole carboxamide derivatives can exhibit promiscuous pharmacology. Other potential mechanisms of action that should be investigated include:

  • Cannabinoid Receptor 2 (CB2) Activity: The compound should be tested for its binding affinity and functional activity at the CB2 receptor, which is primarily expressed in immune cells.

  • Kinase Inhibition: Several pyrazole carboxamide derivatives have been reported to inhibit various kinases, such as Aurora kinases.[18] Kinase profiling assays would be necessary to rule out or identify any off-target kinase inhibition.

  • Other GPCRs: Screening against a panel of other GPCRs, particularly those with structural similarities to the CB1 receptor, would be prudent to assess selectivity.

Quantitative Data Summary

The following table summarizes typical binding affinities for known pyrazole carboxamide CB1 receptor antagonists. These values can serve as a benchmark for the evaluation of N,1,5-triphenyl-1H-pyrazole-4-carboxamide.

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
Rimonabant2>1000[7]

Conclusion

The N,1,5-triphenyl-1H-pyrazole-4-carboxamide scaffold holds significant promise for therapeutic intervention, with a high probability of acting as a modulator of the cannabinoid receptor 1. The structural analogy to well-characterized compounds like rimonabant provides a strong rationale for this hypothesis. By acting as a CB1 receptor antagonist or inverse agonist, this compound could potentially influence a wide range of physiological processes, from neurotransmission to metabolism.

The experimental protocols outlined in this guide provide a clear and robust pathway for the comprehensive characterization of its mechanism of action. A thorough investigation, including binding and functional assays, in vivo models, and off-target profiling, will be essential to fully elucidate its pharmacological profile and therapeutic potential. The distinction between neutral antagonism and inverse agonism will be a critical aspect of this investigation, as it has significant implications for both efficacy and safety.

References

  • Inverse agonist - Wikipedia. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • CB1 Cannabinoid Receptors and their Associated Proteins - PMC. [Link]

  • Beyond Blocking: Understanding the Nuances of Inverse Agonism vs. Antagonism. [Link]

  • Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

  • Rimonabant. [Link]

  • Type-1 Cannabinoid Receptor Signaling in Neuronal Development - Karger Publishers. [Link]

  • Cannabinoid receptor 1 - Wikipedia. [Link]

  • Inverse agonism or neutral antagonism at G-protein coupled receptors: a medicinal chemistry challenge worth pursuing? - PubMed. [Link]

  • Concepts of neutral antagonist vs. inverse agonist. A full agonist... - ResearchGate. [Link]

  • Rimonabant - Wikipedia. [Link]

  • Schematic summary of CB1 receptor signaling. CB1 receptors are... - ResearchGate. [Link]

  • Inverse Agonist vs Neutral Antagonist - Biology Stack Exchange. [Link]

  • Rimonabant, a Selective Cannabinoid CB1 Receptor Antagonist, Inhibits Atherosclerosis in LDL Receptor–Deficient Mice | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. [Link]

  • (PDF) Design and synthesis of triphenyl-1H-pyrazole derivatives as anticancer agents. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed. [Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole ring, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Numerous pyrazole derivatives have been synthesized and investigated for their ability to combat various cancers, demonstrating mechanisms that range from the inhibition of key cell cycle regulators to the induction of programmed cell death.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for a suite of essential cell-based assays designed to rigorously evaluate the anticancer potential of novel pyrazole compounds. It is intended for researchers, scientists, and drug development professionals seeking to characterize the cellular and molecular effects of these promising therapeutic candidates. The protocols herein are designed to be self-validating, with explanations of the scientific principles and causality behind each experimental choice, ensuring technical accuracy and field-proven insights.

Section 1: Foundational Cytotoxicity Assessment - The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]

Principle of the MTT Assay

This assay is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6] By dissolving these crystals and measuring the absorbance of the solution, one can quantify the effect of a pyrazole compound on cell viability.[7]

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[1][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Pyrazole compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control (medium only).

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. A lower IC50 value indicates greater potency of the pyrazole compound.[6]

Table 1: Example IC50 Values of Pyrazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 37MCF-7Breast5.21[1]
Compound 25HT29Colon3.17[1]
Compound 3fMDA-MB-468Triple-Negative Breast14.97 (24h), 6.45 (48h)[10]
Compound 64bHEPG2Liver7.80[11]
Compound 7aHepG2Liver6.1[12]

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Many effective anticancer agents, including pyrazole derivatives, induce apoptosis, or programmed cell death.[13] It is crucial to determine whether the observed cytotoxicity is due to apoptosis or necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this purpose.

Principle of the Annexin V-FITC/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. By using both Annexin V-FITC and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the pyrazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the pyrazoline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[14]

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the cells by flow cytometry within one hour.[16] Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at ~600 nm.[14]

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells[6]

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells[6]

  • Upper-left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the early and late apoptotic quadrants following treatment with the pyrazole compound indicates the induction of apoptosis.

Section 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis

Pyrazole compounds often exert their anticancer effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases.[3][17] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a powerful technique to investigate these effects.

Principle of Cell Cycle Analysis with PI

Propidium iodide is a fluorescent molecule that intercalates with double-stranded DNA in a stoichiometric manner. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Cancer cells treated with the pyrazole compound

  • Cold 70% ethanol[18]

  • PBS

  • PI staining solution (containing PI and RNase A)[19]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with the pyrazole compound for the desired duration.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension.

    • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[20]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.[18]

    • Resuspend the cell pellet in the PI staining solution. The RNase A in the solution is crucial to degrade RNA, which can also be stained by PI.[19]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The PI fluorescence should be measured on a linear scale.[18]

Data Analysis and Interpretation

The resulting data is typically displayed as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The histogram will show two distinct peaks: the first peak represents cells in the G0/G1 phase (2N DNA content), and the second, taller peak represents cells in the G2/M phase (4N DNA content).[20] The region between these two peaks represents cells in the S phase (synthesizing DNA).

By analyzing the percentage of cells in each phase, one can determine if the pyrazole compound induces cell cycle arrest at a specific checkpoint. For instance, an accumulation of cells in the G2/M phase suggests that the compound may be interfering with mitosis.[11]

Section 4: Assessing the Impact on Cancer Cell Motility

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing (scratch) assay and the Transwell invasion assay are two fundamental methods to evaluate the effect of pyrazole compounds on these processes.

Wound Healing (Scratch) Assay

Principle: This assay mimics cell migration during wound healing in vivo. A "scratch" is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the gap is monitored over time.[21]

Protocol:

  • Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.[22]

  • Creating the Wound: Using a sterile pipette tip, create a straight scratch across the center of the monolayer.[21]

  • Washing and Treatment: Gently wash the wells with medium to remove detached cells.[23] Then, add fresh medium containing the pyrazole compound at a non-toxic concentration.

  • Imaging: Immediately capture an image of the scratch (T=0) using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.[21]

  • Analysis: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated to quantify cell migration.

Transwell Invasion Assay

Principle: This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with an ECM gel (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells will degrade the ECM and migrate through the pores towards the chemoattractant.[24]

Protocol:

  • Insert Preparation: Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.[25]

  • Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed the cells into the upper chamber of the prepared inserts.[25]

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The pyrazole compound can be added to either the upper or lower chamber, or both, depending on the experimental design.[25]

  • Incubation: Incubate the plate for 24-48 hours.[25]

  • Fixation and Staining: Remove the non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface of the membrane with a dye such as crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Visualizing Workflows and Pathways

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the general workflow for key assays.

Experimental Workflow for Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Metastasis Potential Start Synthesized Pyrazole Compound MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis vs. Necrosis) IC50->Apoptosis Treat cells at IC50 CellCycle PI Staining (Cell Cycle Analysis) IC50->CellCycle Treat cells at IC50 Migration Wound Healing Assay (Cell Migration) IC50->Migration Treat at non-toxic conc. Invasion Transwell Assay (Cell Invasion) IC50->Invasion Treat at non-toxic conc.

Caption: General workflow for evaluating the anticancer properties of pyrazole compounds.

Signaling Pathways Targeted by Pyrazole Derivatives

G Pyrazole Pyrazole Derivatives CDK Cyclin-Dependent Kinases (CDKs) Pyrazole->CDK EGFR EGFR Pyrazole->EGFR Tubulin Tubulin Polymerization Pyrazole->Tubulin DNA DNA Intercalation Pyrazole->DNA CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) CDK->CellCycleArrest EGFR->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis

Caption: Common molecular targets and resulting cellular effects of anticancer pyrazole compounds.

Conclusion and Future Perspectives

The cell-based assays detailed in this guide provide a robust framework for the preclinical evaluation of novel pyrazole compounds as potential anticancer agents. By systematically assessing cytotoxicity, the mechanism of cell death, effects on the cell cycle, and the potential to inhibit cell migration and invasion, researchers can build a comprehensive profile of a compound's therapeutic potential. The data generated from these assays are critical for lead optimization and for making informed decisions about advancing promising candidates into further preclinical and clinical development. The continued exploration of the vast chemical space offered by the pyrazole scaffold, guided by rigorous biological evaluation, holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • CLYTE Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, N. S. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2022, April 5). Scratch Wound Healing Assay. Retrieved from [Link]

  • Adhikari, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • PubMed. (2013, February 15). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. Retrieved from [Link]

  • Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • PubMed. (2025, April 5). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • PubMed. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2015, October 5). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

  • Stack Lab. (n.d.). Transwell Migration Assay Stack Lab Protocol 1. Prepare the cells. Retrieved from [Link]

  • ACS Publications. (2023, August 17). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • SSRN. (2020, February 11). Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. Retrieved from [Link]

Sources

Application Note: High-Precision In Silico Optimization of Pyrazole-Based Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aurora Kinase A (AURKA) is a critical regulator of centrosome maturation and spindle assembly during mitosis.[1] Its overexpression is linked to poor prognosis in breast, colorectal, and ovarian cancers. The pyrazole scaffold has emerged as a "privileged structure" in kinase inhibition due to its ability to mimic the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region.

This protocol details a rigorous in silico workflow for docking pyrazole derivatives into the AURKA active site. Unlike generic docking guides, this document focuses on the specific structural nuances of the pyrazole-AURKA interaction—specifically tautomeric states and hinge region fidelity —to minimize false positives and enhance enrichment factors.

Scientific Rationale & Experimental Design

Target Selection Strategy

Successful docking requires a receptor conformation that accommodates the specific ligand class. For pyrazoles, we utilize the DFG-in conformation (active state), as most pyrazole-based ATP competitors (Type I inhibitors) bind to this form.

  • Primary Reference Structure: PDB ID 2J50 (Aurora A complexed with Danusertib/PHA-739358).

    • Why: This structure features a pyrrolo-pyrazole inhibitor bound with high affinity (

      
       ~13 nM). It provides a pre-formed pocket optimized for the pyrazole H-bond donor/acceptor pattern.
      
  • Alternative Structure: PDB ID 3P9J (Phthalazinone pyrazole).[2]

The Pyrazole Tautomerism Challenge

The most common failure mode in docking pyrazoles is neglecting tautomerism. The pyrazole ring (


) can exist as 

- or

-tautomers.
  • Mechanism: The kinase hinge region (Glu211 backbone C=O and Ala213 backbone NH) requires a specific donor-acceptor motif.

  • Directive: You must generate and dock all accessible tautomers. A fixed protonation state during ligand preparation will result in a 50% failure rate if the software assigns the wrong nitrogen as the proton donor.

Materials & Software Configuration

While this protocol is agnostic to specific proprietary algorithms, we utilize AutoDock Vina (open-source) for the procedural steps, validated against Schrödinger Glide (commercial) standards.

ComponentSpecificationNotes
Receptor Aurora A (PDB: 2J50)Resolution: 3.00 Å. Chain A used.
Ligand Prep OpenBabel / LigPrepGenerate 3D coords, pH 7.4, Tautomers enabled .
Grid Box

Å
Centered on original ligand centroid.
Exhaustiveness 32 - 64Higher sampling required for flexible side chains.
Scoring Vina / X-ScoreBinding Affinity (

) in kcal/mol.

Detailed Protocol

Phase 1: Receptor Preparation (The "Lock")
  • Retrieval: Download PDB 2J50 from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove all water molecules (Waters in the solvent-exposed region create noise; however, if a water bridges the ligand to the protein, keep it. For 2J50, standard protocol removes waters).

    • Remove co-factors (Mg ions) unless they are coordinated directly by the ligand (rare for Type I pyrazoles).

  • Protonation:

    • Add polar hydrogens.

    • Critical Step: Check Histidine protonation states. Ensure His176 and His254 are protonated correctly to avoid steric clashes with the ligand scaffold.

  • Gasteiger Charges: Merge non-polar hydrogens and assign Gasteiger charges.

Phase 2: Ligand Library Preparation (The "Key")
  • Scaffold Construction: Draw the pyrazole derivative in 2D.

  • 3D Conversion: Convert to 3D and minimize energy (MMFF94 force field).

  • Tautomer Generation:

    • Generate both

      
       and 
      
      
      
      tautomers for the pyrazole ring.
    • Note: If the pyrazole is 3,5-substituted, the tautomers are distinct chemical entities in the static docking frame.

  • Rotatable Bonds: Define the amide linkers or phenyl ring attachments as rotatable. Keep the pyrazole ring rigid.

Phase 3: Grid Generation & Docking[3]
  • Grid Definition:

    • Center the grid box on the centroid of the co-crystallized ligand (Danusertib).

    • Coordinates (approximate for 2J50):

      
      .
      
    • Dimensions:

      
       Å. This covers the ATP-binding pocket, the hydrophobic back pocket (Gatekeeper), and the solvent-exposed front region.
      
  • Execution:

    • Run the docking algorithm with high exhaustiveness (minimum 32).

    • Output the top 10 poses.[3][4]

Phase 4: Validation (Self-Docking)
  • Procedure: Extract the original ligand from 2J50, strip its coordinates, and re-dock it into the prepared protein.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

Data Analysis & Interpretation

Interaction Checklist

Filter your docking results based on these non-negotiable structural criteria. High binding energy alone is insufficient if the pose is geometrically impossible.

ResidueRegionInteraction TypeRequirement
Ala213 HingeH-Bond (Backbone NH)Mandatory (Acceptor)
Glu211 HingeH-Bond (Backbone O)Mandatory (Donor)
Leu210 GatekeeperHydrophobic / StericControls selectivity vs. T315I mutants
Lys162 CatalyticCation-Pi / H-BondStabilizes the core scaffold
Asp274 DFG MotifH-BondInteractions here indicate DFG-in stability
Visualizing the Pathway

The following diagram illustrates the logical flow of the simulation and the decision gates for selecting a "Hit."

DockingWorkflow cluster_Prep Preparation Phase Start Start: Pyrazole Derivative LigPrep Ligand Prep Generate Tautomers (N1-H / N2-H) Start->LigPrep ProtPrep Protein Prep (PDB: 2J50) Clean & Protonate Grid Grid Generation (Center: ATP Pocket) ProtPrep->Grid Dock Docking Simulation (AutoDock Vina / Glide) LigPrep->Dock Grid->Dock Decision RMSD < 2.0Å vs Crystal? Dock->Decision Filter Interaction Filter: 1. Glu211/Ala213 H-Bonds 2. Lys162 Interaction Decision->Filter Yes Refine Refine Ligand / Grid Decision->Refine No Result Validated Hit Filter->Result Pass Filter->Refine Fail

Caption: Figure 1. Decision tree for pyrazole-Aurora A docking. Note the critical tautomer generation step.

Structural Interaction Map

This schematic represents the abstract topology of the Aurora A active site binding a generic pyrazole inhibitor.

InteractionMap Pyrazole Pyrazole Ring (Scaffold) R_Group R-Group (Solvent Exposed) Pyrazole->R_Group Glu211 Glu211 (Hinge) Pyrazole->Glu211 H-Bond (Donor) Lys162 Lys162 (Catalytic) Pyrazole->Lys162 Cation-Pi Leu210 Leu210 (Gatekeeper) Pyrazole->Leu210 Van der Waals Ala213 Ala213 (Hinge) Ala213->Pyrazole H-Bond (Acceptor)

Caption: Figure 2. Topology of the Pyrazole-Aurora A interface. The Hinge H-bonds are the primary anchor.

Troubleshooting & Optimization

  • Issue: Low Binding Affinity (>-7.0 kcal/mol).

    • Cause: Likely steric clash with the Gatekeeper (Leu210) or incorrect tautomer.

    • Solution: Check the size of substituents at the pyrazole C3/C5 positions. Large groups here clash with the hinge.

  • Issue: Ligand "Flipped" 180°.

    • Cause: The docking algorithm found a better electrostatic fit but lost the hinge H-bonds.

    • Solution: Use a "constraint" or "pharmacophore filter" during docking to force the pyrazole nitrogen to be within 3.0 Å of the Ala213 backbone nitrogen.

References

  • RCSB Protein Data Bank. Structure of Aurora-2 in complex with PHA-739358 (Danusertib). PDB ID: 2J50. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile.[5] Journal of Medicinal Chemistry. [Link]

  • Prime, M. E., et al. (2011). Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. Journal of Medicinal Chemistry (PDB 3P9J). [Link]

  • RCSB Protein Data Bank. Structure of Aurora kinase A complexed to pyrazole-aminoquinoline inhibitor III. PDB ID: 3W16.[6][7] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

Pharmacokinetic profiling of novel pyrazole carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling of Novel Pyrazole Carboxamide Inhibitors

Executive Summary

The pyrazole carboxamide scaffold is a "privileged structure" in modern drug discovery, forming the core of numerous kinase inhibitors (e.g., JAK, BRAF, Aurora kinase inhibitors) and FLT3 antagonists. While this scaffold offers exceptional hydrogen-bonding capabilities for ATP-binding pockets, it presents distinct pharmacokinetic (PK) challenges: rigid lipophilicity leading to solubility-limited absorption and susceptibility to rapid oxidative metabolism via CYP450 enzymes.

This guide provides a high-resolution, self-validating workflow for the PK profiling of pyrazole carboxamide derivatives. Unlike generic ADME protocols, this workflow specifically addresses the physicochemical liabilities of this chemotype, ensuring that data artifacts (such as precipitation during serial dilution) do not derail lead optimization.

Part 1: The Screening Cascade (Logic & Strategy)

To maximize efficiency, we utilize a funnel approach. Pyrazole carboxamides often exhibit "brick dust" properties (high melting point, low solubility). Therefore, physicochemical filtering must precede biological stability testing.

Workflow Visualization

PK_Cascade Start Compound Library (Pyrazole Carboxamides) Solubility Step 1: Kinetic Solubility (FaSSIF/FeSSIF) Start->Solubility Metab Step 2: Metabolic Stability (Microsomes + NADPH) Solubility->Metab Solubility > 5 µM Permeability Step 3: Permeability (Caco-2 / PAMPA) Metab->Permeability CLint < 50 µL/min/mg Bioanalysis Step 4: LC-MS/MS Method (ESI+ Optimization) Permeability->Bioanalysis Papp > 10^-6 cm/s InVivo Step 5: In Vivo PK (Rat/Mouse IV/PO) Bioanalysis->InVivo Decision Go / No-Go Decision InVivo->Decision Decision->Start SAR Iteration

Figure 1: The strategic screening cascade designed to filter pyrazole carboxamide candidates based on their specific failure modes (solubility and metabolic clearance).

Part 2: Physicochemical Characterization

The Challenge: Pyrazole carboxamides frequently possess high crystal lattice energy. Standard thermodynamic solubility assays in water often yield false negatives for absorption potential because they do not account for the solubilizing effect of bile salts in the gut.

Protocol: Biorelevant Kinetic Solubility

  • Objective: Determine solubility in Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Why FaSSIF? Pyrazoles are often weak bases. FaSSIF (pH 6.5) with lecithin/taurocholate mimics the in vivo environment better than PBS, predicting "absorbable fraction" rather than just "soluble fraction."

Methodology:

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Spike: Spike 10 µL of stock into 490 µL of FaSSIF (pre-warmed to 37°C). Final theoretical concentration: 200 µM.

  • Equilibration: Shake at 37°C for 4 hours (Kinetic read).

  • Filtration: Filter using a 0.45 µm PVDF filter plate (low binding for lipophilic pyrazoles).

  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-UV against a standard curve.

Self-Validating Control:

  • Include Carbamazepine (high permeability/solubility marker) and Danazol (low solubility marker) in every plate.

  • Acceptance Criteria: Danazol solubility must fall within 20% of historical mean (< 2 µg/mL).

Part 3: In Vitro Metabolic Stability

The Challenge: The pyrazole ring is relatively stable, but the carboxamide side chains and N-substituents are "soft spots" for CYP450-mediated oxidation (N-dealkylation) or hydrolysis.

Protocol: Microsomal Stability Assay

  • System: Liver Microsomes (Human/Rat/Mouse) + NADPH Regenerating System.

  • Concentration: 1 µM test compound (low concentration is critical to avoid enzyme saturation and solubility issues).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS). Note: Use a structural analog IS (e.g., a deuterated pyrazole) if available to track matrix effects.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Output & Interpretation:

  • Plot ln(% remaining) vs. time.

  • Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
  • High Clearance Flag:

    
     suggests rapid first-pass metabolism.
    

Part 4: Bioanalytical Method Development (LC-MS/MS)

The Challenge: Pyrazole carboxamides are polar enough to cause retention issues on standard C18 columns but lipophilic enough to carry over.

Protocol: Optimized LC-MS/MS Conditions

ParameterSetting / RecommendationRationale
Ionization ESI Positive (+)Pyrazole nitrogens protonate readily (

).
Column Kinetex Biphenyl or HSS T3Biphenyl phases offer superior selectivity for aromatic heterocycles compared to C18.
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation.
Mobile Phase B 0.1% Formic Acid in MeOH/ACN (50:50)Methanol often provides better solubility for pyrazoles; ACN sharpens peaks.
MRM Transitions Monitor Loss of AmideCommon fragmentation: Cleavage of the carboxamide bond.

Self-Validating System (The "Trap" Column): To prevent system contamination (carryover) from these sticky compounds, implement a sawtooth gradient wash at the end of every injection cycle.

LC-MS Decision Tree

LCMS_Workflow cluster_QC Self-Validating QC Checks Sample Plasma Sample PPT Protein Precipitation (ACN:MeOH 3:1) Sample->PPT Inject Injection PPT->Inject Column Column Selection: Biphenyl vs C18 Inject->Column MS MS/MS Detection (MRM Mode) Column->MS IS_Check IS Variation < 15% MS->IS_Check Carryover Blank < 20% of LLOQ MS->Carryover

Figure 2: Bioanalytical workflow emphasizing column selection and QC checkpoints to ensure data integrity.

Part 5: In Vivo Pharmacokinetics (Rat)

Objective: Validate if the in vitro stability translates to in vivo bioavailability (


).

Protocol:

  • Animals: Male Sprague-Dawley Rats (n=3 per arm).

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS 15 / 85% Saline (Target 1 mg/kg).

    • PO: 0.5% Methylcellulose / 0.1% Tween 80 (Target 5-10 mg/kg). Note: Pyrazoles often require Tween to wet the suspension.

  • Sampling: Serial bleeding via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: Quantify using the validated LC-MS/MS method.

Critical Calculation:



Interpretation:

  • Low F (< 20%): If

    
     was low in vitro, the issue is likely solubility-limited absorption (Class II/IV BCS). Re-formulate.
    
  • High Clearance: If IV clearance approaches hepatic blood flow (55 mL/min/kg in rats), the compound is flow-limited. Structural modification required (e.g., block metabolic soft spots with Fluorine).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • Follmann, M., et al. (2016). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. [Link](Example of Pyrazole optimization).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Triphenyl Pyrazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling triphenyl pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the potent biological activities of pyrazole-based scaffolds but are encountering challenges with their limited aqueous solubility.[1][2] The highly aromatic and often lipophilic nature of triphenyl pyrazole derivatives frequently leads to precipitation in aqueous assay buffers, which can compromise experimental results by causing underestimated potency, inaccurate structure-activity relationships (SAR), and poor reproducibility.[3][4]

This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve these solubility issues. We will move from foundational principles and simple procedural fixes to more advanced formulation strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions for your specific compound and assay system.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges inherent to triphenyl pyrazole compounds.

Q1: Why are my triphenyl pyrazole compounds consistently precipitating in aqueous assay buffers?

A: The poor aqueous solubility of triphenyl pyrazole derivatives stems from their inherent physicochemical properties. Several factors contribute to this:

  • High Lipophilicity: The presence of three phenyl rings creates a large, nonpolar surface area, making the molecule hydrophobic (water-repelling).

  • Strong Intermolecular Forces: The planar, aromatic rings can stack together in the solid state through strong intermolecular forces (pi-pi stacking). A significant amount of energy is required for solvent molecules to overcome this crystal lattice energy and dissolve the compound.[5]

  • High Molecular Weight: Larger molecules are generally more difficult to solvate compared to smaller ones.[5][6]

  • Lack of Ionizable Groups: Unless your specific derivative has been synthesized with acidic or basic functional groups, the core triphenyl pyrazole structure is not readily ionized at physiological pH, preventing the formation of more soluble salt forms.[5]

Q2: I dissolve my compound in DMSO, and it looks fine. But when I add it to my buffer, it immediately turns cloudy. What is happening?

A: You are likely observing a phenomenon known as "solvent shock" or precipitation upon dilution.[7] Your compound is highly soluble in the 100% dimethyl sulfoxide (DMSO) of your stock solution. However, cell culture media or assay buffers are almost entirely aqueous. When you introduce a small volume of the concentrated DMSO stock into the large volume of aqueous buffer, the DMSO rapidly disperses. This causes an abrupt and dramatic change in the solvent environment around your compound molecules. The local solvent polarity shifts from highly organic to highly aqueous, and the concentration of your compound instantly exceeds its solubility limit in this new water-rich environment, causing it to crash out of solution as a fine precipitate.[7]

cluster_0 1. Concentrated DMSO Stock cluster_1 2. Dilution into Aqueous Buffer cluster_2 3. Result: Solvent Shock Compound_DMSO Compound Molecules (Solvated in DMSO) Buffer Aqueous Assay Buffer Compound_DMSO->Buffer Rapid Addition Precipitate Compound Precipitate (Insoluble Aggregates) Buffer->Precipitate Exceeds Solubility Limit Solution Low Concentration of Soluble Compound Buffer->Solution Start Precipitation Observed in Assay Step1 Step 1: Optimize Stock & Dilution Technique Start->Step1 Success Compound Soluble: Proceed with Assay (with proper vehicle controls) Step1->Success Resolved Fail Still Precipitates Step1->Fail Precipitation Persists Step2 Step 2: Introduce a Co-Solvent Step2->Success Fail2 Fail2 Step2->Fail2 Precipitation Persists Step3 Step 3: Adjust Buffer pH Step3->Success Fail3 Fail3 Step3->Fail3 Precipitation Persists or Compound has no ionizable groups Step4 Step 4: Use Solubilizing Excipients (e.g., Cyclodextrins) Step4->Success Fail->Step2 Fail2->Step3 Fail3->Step4

Caption: A systematic workflow for troubleshooting compound solubility.

Step 1: Optimize Stock Solution and Dilution Technique

Before altering your assay buffer, ensure your compound handling is optimized.

Q4: What is the best practice for preparing and diluting my stock solution to minimize precipitation?

A: Proper technique can often solve simple precipitation issues.

  • Start with a High-Concentration Stock: Prepare a concentrated stock solution, typically 10-20 mM, in 100% anhydrous DMSO. [8]This minimizes the volume of organic solvent transferred into your aqueous buffer, reducing its impact on the final assay conditions. [9]2. Use an Intermediate Dilution Step: Avoid diluting directly from a very high concentration stock (e.g., 20 mM) to your final low concentration (e.g., 10 µM) in a single step. Perform a serial dilution, perhaps making an intermediate 1 mM stock in DMSO first.

  • Modify the Order of Addition: Always add the compound stock solution to the assay buffer, not the other way around. Add the stock solution to the side of the tube or well containing the buffer and mix immediately.

  • Ensure Rapid Mixing: Add the stock solution slowly into the buffer while the tube is actively being vortexed or mixed. [7]For microplates, add the compound and immediately mix by pipetting up and down. This helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

Protocol 1: Best-Practice Preparation of a DMSO Stock Solution

  • Objective: To create an accurate and stable concentrated stock solution.

  • Materials: "Compound X" (triphenyl pyrazole derivative), anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials, precision balance, vortex mixer.

  • Procedure:

    • Calculate the mass of the compound required to make a desired volume (e.g., 1 mL) of a 10 mM stock solution. 2. Aseptically weigh the compound powder and transfer it to a sterile tube or vial.

    • Add the calculated volume of anhydrous DMSO.

    • Cap the vial securely and vortex thoroughly until all solid has completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if the compound is slow to dissolve, but ensure your compound is stable under these conditions. 5. Visually inspect the solution against a light source to confirm there are no suspended particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water. 7. Store aliquots at -20°C or -80°C as recommended for the compound's stability. [9]

Step 2: Introduce a Co-Solvent

If optimizing your technique is insufficient, the next step is to make the assay buffer more "hospitable" to your compound.

Q5: How do co-solvents work, and which one should I choose for my assay?

A: A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer, increases the overall solvating power of the system. [6]It works by reducing the polarity of the bulk solvent (reducing the "interfacial tension"), making it easier for the hydrophobic compound to stay in solution. [6] The choice of co-solvent depends on the tolerance of your assay system (e.g., cells, enzymes). Always run a vehicle control with the co-solvent alone to ensure it does not affect your experimental results.

Table 1: Common Co-solvents for Improving Compound Solubility in Assays

Co-SolventTypical Final ConcentrationProperties & Considerations
Ethanol 1 - 5%Generally well-tolerated by many cell lines and enzymes at low concentrations. Volatile. [5]
Propylene Glycol (PG) 1 - 10%Less volatile than ethanol. Often used in pharmaceutical formulations. [5]
Polyethylene Glycol 400 (PEG400) 1 - 10%A polymer that is generally non-toxic and has low volatility. Can increase viscosity. [5][9]
Glycerol 1 - 10%Viscous. Well-tolerated by many biological systems. [9]
Step 3: Adjust Buffer pH

This strategy is only applicable if your compound has an acidic or basic functional group.

Q6: Can changing the pH of my buffer improve solubility?

A: Yes, significantly, but only if your triphenyl pyrazole derivative contains an ionizable group (e.g., a carboxylic acid, amine, or certain heterocycles). The pyrazole ring itself can act as a weak base or acid depending on its substituents. [10][11]By adjusting the buffer pH to be approximately 2 units above the pKa (for an acid) or 2 units below the pKa (for a base), you can convert the compound into its ionized (salt) form, which is almost always more water-soluble than the neutral form. [5][12]

  • Caution: Ensure your biological assay (cells, proteins) is stable and functional at the new pH. Most cell-based assays require a pH between 7.2 and 7.4. [7]

Step 4: Use Solubilizing Excipients

If co-solvents and pH adjustment are not viable or effective, advanced formulating agents can be used to encapsulate the hydrophobic compound.

Q7: What are cyclodextrins and how can they solubilize my compound?

A: Cyclodextrins (CDs) are cyclic oligosaccharides that are shaped like a truncated cone or torus. []They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. [][14]This unique structure allows them to act as "molecular containers." Your hydrophobic triphenyl pyrazole compound can insert itself into the hydrophobic cavity, forming an "inclusion complex." [][15]The outside of this new complex is hydrophilic, allowing the entire package to dissolve readily in aqueous solutions. [16] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their enhanced aqueous solubility and improved safety profiles compared to native cyclodextrins. [][16]

cluster_0 Hydrophobic Triphenyl Pyrazole Compound cluster_1 Cyclodextrin Host cluster_2 Water-Soluble Inclusion Complex Compound Cyclodextrin Complex

Caption: A triphenyl pyrazole guest molecule forming an inclusion complex with a cyclodextrin host.

Table 2: Comparison of Commonly Used Cyclodextrins for Solubilization

Cyclodextrin TypeCavity SizeBest ForKey Properties
α-Cyclodextrin (α-CD) SmallSmall aromatic rings, linear aliphatics. [][14]High water solubility but may not fit bulky triphenyl groups. []
β-Cyclodextrin (β-CD) MediumMost common pharmaceutical scaffolds (e.g., single benzene, naphthalene). []Lowest water solubility of native CDs. Often used for oral solid forms. []
γ-Cyclodextrin (γ-CD) LargeBulky side chains, fused rings. []Good water solubility. May be too large for a tight fit, resulting in a less stable complex.
Hydroxypropyl-β-CD (HP-β-CD) MediumBroad range of hydrophobic drugs. [16]Very high aqueous solubility, excellent safety profile, widely used for injectable formulations. [16]Recommended starting point.
Sulfobutylether-β-CD (SBE-β-CD) MediumBroad range, particularly for ionizable compounds.Very high aqueous solubility, can form strong complexes with charged molecules. [16]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare a stock solution of a triphenyl pyrazole compound complexed with HP-β-CD for enhanced aqueous solubility.

  • Materials: Triphenyl pyrazole compound, HP-β-CD powder, deionized water or desired buffer, vortex mixer, sonicator.

  • Procedure:

    • Prepare the CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of buffer. Warm the solution slightly (to 40-50°C) and vortex to fully dissolve the CD powder. Let it cool to room temperature.

    • Add the Compound: Add the pre-weighed solid triphenyl pyrazole powder directly to the aqueous CD solution. The goal is to create a concentrated stock (e.g., 1-5 mM).

    • Facilitate Complexation: Cap the vial and vortex vigorously for 30-60 minutes. Sonication in a bath sonicator for 15-30 minute intervals can significantly accelerate the complexation process. The solution may appear cloudy initially but should clarify as the inclusion complexes form.

    • Verify Dissolution: After complexation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound.

    • Collect the Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution. The concentration of the dissolved compound should be analytically determined (e.g., via HPLC or UV-Vis spectroscopy) for accuracy.

    • Dilution and Use: This aqueous stock can now be diluted into your final assay buffer. Since the compound is already complexed, the risk of precipitation upon further dilution is greatly reduced.

Part 3: Final Verification

Q8: My solution looks clear, but how can I be sure my compound is truly dissolved and that my solubilization method isn't interfering with the assay?

A: Visual inspection is a good first step, but it's not foolproof.

  • Confirm Soluble Concentration: For critical applications, the concentration of the compound in your final, clear solution should be confirmed analytically. Methods like HPLC-UV can separate and quantify the dissolved compound, while turbidimetric assays can detect the light scattering caused by fine precipitates that may not be visible to the naked eye. [3][4][17]2. ALWAYS Run Vehicle Controls: This is the most critical step in validating your experiment. Your "negative" or "vehicle" control must contain the exact same concentration of all solubilizing agents (DMSO, co-solvents, cyclodextrins, etc.) as your test wells. [9]This is the only way to ensure that any observed biological effect is due to your compound and not the formulation components themselves. For example, high concentrations of DMSO can be toxic to cells, and cyclodextrins can sometimes interact with cell membranes. [9][16] By following this structured guide, you can effectively troubleshoot and overcome the solubility challenges posed by triphenyl pyrazole compounds, leading to more accurate, reproducible, and reliable assay results.

References
  • Gothoskar, A. V. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Retrieved from [Link]

  • Gautam, S., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. Retrieved from [Link]

  • Sforza, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Retrieved from [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved from [Link]

  • Larsson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Costilla, B. N., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. Retrieved from [Link]

  • Musso, N., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics. Retrieved from [Link]

  • Sforza, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ResearchGate. Retrieved from [Link]

  • Cerdán, J. H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]

  • PubMed. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. PubMed. Retrieved from [Link]

  • YouTube. (2020). Cyclodextrins | Prepare for GATE, JAM, NET. YouTube. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Retrieved from [Link]

  • Gothoskar, A. V. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Retrieved from [Link]

  • Topçuoğlu, F. D., et al. (2006). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. ResearchGate. Retrieved from [Link]_

  • International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. Retrieved from [Link]

  • RSC Publishing. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Publishing. Retrieved from [Link]

  • Lim, M. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Academia.edu. Retrieved from [Link]_

  • J. Med. Chem. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Med. Chem. Retrieved from [Link]

  • Reddit. (2016). Checking solution for hydrophobic components?. Reddit. Retrieved from [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Retrieved from [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

  • CSHL. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. CSHL. Retrieved from [Link]

  • J. Med. Chem. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. J. Med. Chem. Retrieved from [Link]

  • Bio-IT World. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Bio-IT World. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Ring Formation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Center

Welcome to the advanced troubleshooting hub for pyrazole heterocycle formation. This guide addresses the critical bottlenecks in drug discovery and process chemistry: Regioselectivity , Purification , and Scale-up Safety .

Unlike standard textbook procedures, this center focuses on "bench-reality"—what actually happens when the reaction mixture turns black, yields drop, or isomers refuse to separate.

Module 1: Mastering Regioselectivity in Knorr Synthesis

User Query: "I am reacting an unsymmetrical 1,3-diketone with methylhydrazine, but I’m getting a 60:40 mixture of isomers. How do I force the reaction toward a single regioisomer?"

Diagnosis: The Knorr pyrazole synthesis is governed by a competition between steric bulk and electronic electrophilicity .[1] In unsymmetrical 1,3-dicarbonyls, the hydrazine's terminal nitrogen (


) is the most nucleophilic and will attack the most reactive carbonyl first.

The Mechanism of Failure:

  • Electronic Control: The

    
     attacks the more electron-deficient carbonyl (usually the one adjacent to an electron-withdrawing group like 
    
    
    
    ).
  • Steric Control: The

    
     attacks the less hindered carbonyl.
    
  • The Conflict: When sterics and electronics oppose each other (e.g., a bulky but electron-deficient group), you get mixtures.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Switch to Trifluoroethanol (TFE) or HFIP Critical Insight: Fluorinated alcohols are strong Hydrogen-bond donors. They selectively activate the harder carbonyl (electronic control) and can invert regioselectivity compared to EtOH [1].
pH Acid Catalysis (HCl/AcOH) Protonation of the carbonyls makes the electronic difference more pronounced. The

attacks the most electrophilic site.
pH Base Catalysis Deprotonates the hydrazine to form a hydrazone anion, often favoring the sterically accessible site.
Temperature 0°C vs Reflux Lower temperatures favor the kinetic product (fastest attack). Reflux favors the thermodynamic product (most stable pyrazole).

Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl CheckGroups Analyze Substituents (R1 vs R2) Start->CheckGroups Branch1 R1 is Electron Withdrawing (e.g., CF3) R2 is Alkyl CheckGroups->Branch1 Electronic Bias Branch2 R1 is Bulky (t-Butyl) R2 is Methyl CheckGroups->Branch2 Steric Bias Action1 Use Ethanol/HCl (Acidic) NH2 attacks R1 (Electronic Control) Branch1->Action1 Action2 Use TFE (Trifluoroethanol) Enhances Electronic differentiation Branch1->Action2 High Selectivity Reqd Action3 Use Base/Room Temp NH2 attacks R2 (Steric Control) Branch2->Action3

Caption: Decision logic for selecting reaction conditions based on substrate properties to maximize regioselectivity.

Module 2: Purification & Isolation (The "Streaking" Issue)

User Query: "My pyrazole product tails badly on silica gel columns, and I'm losing mass. Recrystallization isn't working."

Diagnosis: Pyrazoles with a free


 (unsubstituted at position 1) are amphoteric. The 

proton is acidic enough (

) to interact strongly with the silanol groups (

) on silica gel, causing "streaking" or irreversible adsorption.

The Fix: Silica Deactivation Protocol

Do not run a standard column. You must modify the stationary phase.[2]

Step-by-Step Protocol:

  • Eluent Preparation: Prepare your mobile phase (e.g., DCM/MeOH).[2]

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the eluent.
    
    • Why? The amine base preferentially hydrogen-bonds to the acidic silanol sites, "capping" them and allowing your pyrazole to pass through without dragging [2].

  • Pre-Treatment (Crucial): Flush the column with the TEA-containing eluent before loading your sample.[2] This ensures the entire silica bed is deactivated.

  • Loading: Load the sample. If solubility is poor, use a "dry load" method (adsorb crude onto Celite or deactivated silica).

Alternative: The Hydrochloride Salt Crash If chromatography is difficult, convert the pyrazole to its HCl salt.

  • Dissolve crude mixture in

    
     or EtOAc.
    
  • Bubble dry HCl gas or add 4M HCl in Dioxane.

  • The Pyrazole-HCl salt often precipitates instantly as a solid, leaving impurities in the mother liquor. Filter and wash.[3][4]

Module 3: Scale-Up & Safety (Continuous Flow)

User Query: "I need to synthesize a pyrazole via the diazoalkane [3+2] cycloaddition route, but safety prohibits handling large quantities of diazo compounds in batch."

Diagnosis: 1,3-Dipolar cycloaddition (Click chemistry) is excellent for regioselectivity but often requires hazardous intermediates like diazomethane or diazoacetates. Batch accumulation of these is a major explosion hazard.

Solution: In-Situ Generation in Continuous Flow By generating the hazardous species in situ and consuming it immediately within a microreactor, the "active inventory" of explosive material is negligible (milligrams vs. grams) [3].

Protocol: Telescoped Flow Synthesis

  • Stream A: Hydrazone or Amine precursor.

  • Stream B: Oxidant (e.g.,

    
    ) or Base to generate the Diazo species.
    
  • Stream C: Alkyne (Dipolarophile).

Flow Setup Diagram:

FlowChem ReagentA Precursor (Hydrazone) Mixer1 Mixer 1 ReagentA->Mixer1 ReagentB Oxidant/Base (Activator) ReagentB->Mixer1 ReagentC Alkyne (Dipolarophile) Mixer2 Mixer 2 ReagentC->Mixer2 Reactor1 Reactor Coil 1 (Diazo Generation) Mixer1->Reactor1 In-situ Gen Reactor1->Mixer2 Unstable Diazo Reactor2 Reactor Coil 2 [3+2] Cycloaddition (High T/P) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Product Collection (Pyrazole) BPR->Product

Caption: Telescoped continuous flow setup for safe handling of hazardous diazo intermediates in pyrazole synthesis.

Module 4: Green Chemistry Approaches

User Query: "We are trying to reduce solvent waste. Can pyrazoles be synthesized in water?"

Diagnosis: Yes. Pyrazole synthesis is often accelerated in water due to the "hydrophobic effect," where organic reactants aggregate, increasing effective concentration.

Protocol: "On-Water" Synthesis

  • Reagents: Mix Hydrazine hydrate + 1,3-diketone.

  • Solvent: Water (tap water is often sufficient).

  • Catalyst: None required, or mild surfactant (e.g., SDS) if reactants are solids.

  • Condition: Stir vigorously at Room Temperature or mild heat (50°C).

  • Work-up: The pyrazole product is usually insoluble in water and will precipitate out.

    • Action: Filtration followed by a water wash.[1] No extraction required [4].

References
  • Regioselectivity in Fluorinated Solvents

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[5]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Purification Strategies: Title: Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds (Applicable to Pyrazoles). Source: BenchChem Technical Guides.
  • Continuous Flow Synthesis

    • Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Green Aqueous Synthesis

    • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.[6][7]

    • Source: Thieme Connect / SynOpen.

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the basis of numerous approved and investigational drugs.[1][2][3] Its metabolic stability and synthetic versatility make it a "privileged scaffold" in drug discovery.[1] However, a common and frustrating challenge encountered by researchers is when a highly potent pyrazole-based inhibitor, perfected through countless hours of biochemical optimization, fails to show activity in a cell-based model. This guide is designed to provide you with a systematic, evidence-based framework for diagnosing and resolving issues of poor cell permeability.

Section 1: The Initial Observation - Potent Biochemically, Inactive in Cells

Q1: My pyrazole-based inhibitor is highly potent in my biochemical/enzymatic assay but shows little to no activity in my cell-based model. What are the primary reasons this might be happening?

This is a classic drug discovery problem. When a compound is active against a purified protein target but fails in a cellular context, the issue almost always falls into one of four categories:

  • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound gets into the cell but is immediately pumped out by transporter proteins like P-glycoprotein (P-gp).[4][5][6]

  • Compound Instability: The compound is degrading in the cell culture media or being rapidly metabolized by the cells.

  • Off-Target Effects/Assay Artifacts: The cellular assay is not functioning as expected, or the compound has off-target effects that mask its intended activity.

The following diagnostic workflow will help you systematically determine the root cause.

G Start Start: Potent Biochemical, Inactive Cellular Activity PhysChem Assess Physicochemical Properties (In Silico) Start->PhysChem Step 1 PAMPA Run PAMPA Assay (Passive Permeability) PhysChem->PAMPA Step 2 Caco2 Run Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 If Papp is moderate/high LowPerm Result: Low Permeability PAMPA->LowPerm If Papp is low CETSA Run CETSA (Target Engagement) Caco2->CETSA If Efflux Ratio < 2 HighEfflux Result: High Efflux Caco2->HighEfflux If Efflux Ratio > 2 TargetEngaged Result: No Target Engagement CETSA->TargetEngaged If no thermal shift ChemMod Action: Chemical Modification (e.g., Reduce PSA, Prodrug) CETSA->ChemMod If thermal shift observed (implies some entry) LowPerm->ChemMod EffluxInhib Action: Co-dose with Efflux Inhibitor or Redesign HighEfflux->EffluxInhib ReEval Action: Re-evaluate Compound (Stability, Off-target) TargetEngaged->ReEval

Caption: A diagnostic workflow for troubleshooting poor cellular activity.

Section 2: Diagnosing the Permeability Problem - A Guided Workflow

Q2: How can I systematically determine if poor cell permeability is the root cause of my negative cell-based results?

Start with the simplest and cheapest methods (in silico analysis) before moving to more complex and resource-intensive in vitro assays.

Step 1: In Silico Assessment of Physicochemical Properties

Before you even step into the lab, evaluate your pyrazole inhibitor against established guidelines for oral bioavailability and permeability, such as Lipinski's Rule of Five.[7][8][9] These rules provide a quick assessment of a compound's "drug-likeness."[8]

Physicochemical PropertyLipinski's Guideline (Rule of Five)Veber's RuleGeneral Recommendation for Good Permeability
Molecular Weight (MW) < 500 Da---Lower is generally better.
LogP (Lipophilicity) < 5---A range of 1-3 is often optimal.[10]
H-Bond Donors ≤ 5---Fewer is better.
H-Bond Acceptors ≤ 10---Fewer is better.
Polar Surface Area (tPSA) ---≤ 140 Ų< 90 Ų often required for good cell permeability.
Rotatable Bonds ---≤ 10Fewer bonds suggest less conformational penalty upon membrane crossing.[11]

A note on the rules: These are guidelines, not rigid laws. Many successful drugs, especially natural products and substrates for active transporters, violate these rules.[7][8][11] However, if your pyrazole inhibitor violates multiple rules, poor permeability is a very likely suspect.

Step 2: Experimental Validation with a PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's ability to cross a membrane by passive diffusion.[12][13] It uses a synthetic membrane coated with lipids, separating a donor well (with your compound) from an acceptor well.[13] Since it's a cell-free system, it isolates passive permeability from the complexities of active transport and metabolism.[12][13]

  • Prepare the Lipid Membrane: Gently apply 5 µL of a lipid solution (e.g., 4% lecithin in dodecane) onto the membrane of each well in a 96-well donor plate.[14][15]

  • Prepare Solutions:

    • Donor Solution: Prepare your pyrazole inhibitor at a concentration of 500 µM in a suitable buffer (e.g., PBS with 5% DMSO).[14] Also prepare high, medium, and low permeability control compounds.[14]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of buffer.[14]

  • Assemble the PAMPA Sandwich: Add 200 µL of your donor solution to the donor plate wells. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 16-18 hours.[14]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of your compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[12][14]

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated based on the final concentrations in the wells. Compounds are generally classified as:

    • High Permeability: Papp > 10 x 10⁻⁶ cm/s

    • Medium Permeability: Papp = 1 to 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

If your compound shows low permeability in the PAMPA assay, this is strong evidence that poor passive diffusion is limiting its cellular activity. The next logical step is chemical modification (see Section 5).

Section 3: Deeper Dive - Efflux Transporters and Advanced Permeability Assays

Q3: My compound shows moderate to good passive permeability in PAMPA, but still isn't active in cells. Could active efflux be the culprit?

Yes. This is a very common scenario. Many cells, particularly those derived from barrier tissues (like the gut or brain) or cancer cells, express high levels of ATP-binding cassette (ABC) transporters.[5] The most notorious of these is P-glycoprotein (P-gp), an energy-dependent efflux pump that actively removes a wide range of xenobiotics from the cell, effectively lowering their intracellular concentration and preventing them from reaching their target.[4][5][6]

To investigate this, you need a cell-based assay like the Caco-2 permeability assay.

G cluster_0 Extracellular Extracellular Space Membrane Cell Membrane Extracellular->Membrane Passive Diffusion Intracellular Intracellular Space (Target Location) Membrane->Intracellular Pgp P-gp Efflux Pump Intracellular->Pgp Binding Pgp->Extracellular Active Efflux

Caption: Passive diffusion vs. active P-gp mediated efflux.

Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semipermeable filter, form a polarized monolayer that mimics the intestinal epithelium.[16][][18] Crucially, they express functional efflux transporters like P-gp.[5][]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell plates) for 18-22 days until they form a differentiated and polarized monolayer.[16][]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer using methods like measuring Transepithelial Electrical Resistance (TEER) or by testing the transport of a low-permeability marker like Lucifer Yellow.[18]

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): Add your pyrazole inhibitor (typically at 10 µM) to the apical (upper) chamber.[16][] The basolateral (lower) chamber contains fresh media. This direction simulates drug absorption.

    • Basolateral to Apical (B→A): In a separate set of wells, add your inhibitor to the basolateral (lower) chamber, with the apical (upper) chamber containing fresh media. This direction measures active efflux.

  • Incubation: Incubate the plates at 37°C for a defined period, typically 120 minutes.[18]

  • Sample Analysis: After incubation, take samples from both the apical and basolateral chambers for all wells. Quantify the concentration of your compound using LC-MS/MS.[18]

  • Data Interpretation:

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).

    • An ER > 2 is a strong indication that your compound is a substrate for an active efflux transporter.[16]

If you find a high efflux ratio, you have two primary options: redesign the molecule to avoid P-gp recognition or, for experimental purposes, co-administer a known P-gp inhibitor (like verapamil) to see if cellular activity can be restored.[19]

Section 4: Confirming Intracellular Target Engagement

Q4: How can I be absolutely sure my inhibitor is (or is not) reaching its target inside the cell?

Even with permeability data, directly confirming that your compound binds to its intended target inside a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your inhibitor).[21][22]

  • Cell Treatment: Treat your cultured cells with your pyrazole inhibitor (at various concentrations) or a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C to allow for compound uptake.[20]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[20] Cool immediately.

  • Cell Lysis: Lyse the cells to release their contents. This is often done by several rapid freeze-thaw cycles.[20][23]

  • Separate Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.[20]

  • Quantify Soluble Target Protein: Collect the supernatant. Quantify the amount of your specific target protein remaining in the soluble fraction using Western Blotting or other sensitive protein detection methods like ELISA or mass spectrometry.[20][21][23]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. In the presence of a binding inhibitor, the curve will shift to the right, indicating a higher melting temperature (Tm). This "thermal shift" is direct evidence of target engagement in the cell.

If CETSA shows a dose-dependent thermal shift, you can be confident your compound is entering the cell and binding its target. If there is no shift, even at high concentrations, it confirms that insufficient intracellular concentration is the problem, due to either poor permeability or rapid efflux.

Section 5: Strategies for Improvement - Modifying the Molecule

Q5: I've confirmed poor permeability is the issue. What chemical modifications can I make to my pyrazole scaffold to improve its entry into cells?

Medicinal chemistry offers several strategies to enhance permeability. The goal is to balance the necessary structural changes with maintaining the potency of your inhibitor.

  • Reduce Polar Surface Area (tPSA) and H-Bond Donors: This is often the most effective strategy.

    • Replace polar groups (like -OH, -NH2, -COOH) with less polar bioisosteres.

    • Mask hydrogen bond donors by converting them to esters or amides.[24] This is a cornerstone of the prodrug approach.[25][26][27]

  • Optimize Lipophilicity (LogP): While increasing lipophilicity can improve membrane partitioning, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and non-specific binding. Aim for a "sweet spot," often between LogP 1 and 3.[10]

  • Prodrug Strategies: Convert your active inhibitor into an inactive, more permeable form (the prodrug) that, once inside the cell, is cleaved by intracellular enzymes (like esterases) to release the active parent drug.[25][26][27] This is particularly effective for masking charged groups like carboxylic acids or polar groups like alcohols.[24]

  • Incorporate Fluorine: The strategic addition of fluorine atoms can lower the basicity of nearby nitrogen atoms in the pyrazole ring, which can reduce unwanted ionization and improve membrane crossing. It can also positively influence metabolic stability.[28]

  • Conformational Rigidity: Reducing the number of rotatable bonds can decrease the entropic penalty of membrane passage.[11]

Section 6: Frequently Asked Questions (FAQs)

  • Q: How do I differentiate between compound instability in media and poor permeability?

    • A: Incubate your compound in the cell culture media (with and without serum, with and without cells) for the duration of your assay. At various time points, take an aliquot and analyze the concentration of the parent compound by LC-MS. If the concentration decreases over time even without cells, you have a stability issue.

  • Q: Can I use formulation strategies to temporarily improve permeability for in vitro experiments?

    • A: Yes, for experimental purposes, excipients like surfactants or cyclodextrins can be used to increase the apparent solubility and permeability of a compound. However, these are not solutions for a fundamentally impermeable molecule and can sometimes introduce artifacts into cellular assays.

  • Q: What is the role of intracellular accumulation and how can I measure it?

    • A: Intracellular accumulation refers to the ability of a compound to achieve a higher concentration inside the cell than outside. This is often driven by factors like lysosomal trapping (for basic compounds) or binding to intracellular components. You can measure this by incubating cells with your compound, then thoroughly washing the cells to remove extracellular compound, lysing them, and quantifying the intracellular concentration using LC-MS/MS. This value is then compared to the initial extracellular concentration.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • What are the exceptions to Lipinski's Rule of 5?
  • Lipinski's rule of five, famous extensions and famous exceptions.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Role of P-glycoprotein in drug disposition - PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC.
  • Caco-2 Permeability Assay - Evotec.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchG
  • Lipinski's rule of five - Wikipedia.
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors | ACS Chemical Biology.
  • Factors Affecting Cell Membrane Permeability and Fluidity - ConductScience.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Prodrug Development - shellichemistry.com.
  • Caco‑2 Permeability Testing | Intestinal Model - Formul
  • Lipinski´s Rule of 5 - PharmaInform
  • The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR)
  • Lipinski's Rule of 5 - REVIVE - GARDP.
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed.
  • pampa-permeability-assay.pdf - Technology Networks.
  • The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PubMed.
  • Drug Delivery that Overcomes P-glycoprotein Medi
  • Recent Advances in the Development of Pyrazole Deriv
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Caco-2 Permeability Assay - Domainex.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchG
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • Caco2 assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

Sources

Strategies to overcome drug resistance to pyrazole-based anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Therapeutics Optimization Current Status: 🟢 Operational Agent: Dr. A. Vance, Senior Application Scientist Subject: Strategies to Overcome Resistance in Pyrazole-Based Kinase Inhibitors

Welcome to the PyraTech Solutions Hub

You are likely here because your lead pyrazole candidate—initially a potent nanomolar inhibitor—is showing diminished efficacy in late-stage assays or resistant cell lines. This is a common bottleneck in the development of ATP-competitive inhibitors (e.g., Crizotinib, Ruxolitinib analogs).

Below is a technical troubleshooting guide designed to diagnose the specific mode of resistance and prescribe the correct chemical or biological counter-strategy.

TICKET #101: Loss of Potency Due to Gatekeeper Mutations

User Issue: "My pyrazole compound shows a >50-fold shift in IC50 against the mutant cell line compared to the wild type. Docking suggests steric clash."

Diagnosis: This is classic Target-Mediated Resistance . The pyrazole scaffold typically binds to the ATP-binding pocket (hinge region). Secondary mutations (e.g., T790M in EGFR, L1196M in ALK) introduce bulky residues (Gatekeepers) that sterically hinder the binding of the pyrazole core.

Troubleshooting Protocol:

  • Switch Binding Modes (Type I to Type II):

    • Logic: Type I inhibitors bind the active kinase conformation (DFG-in). Type II inhibitors bind the inactive conformation (DFG-out), often utilizing a hydrophobic pocket adjacent to the ATP site that is less conserved and less prone to specific gatekeeper clashes.

    • Action: Modify the pyrazole 3- or 4-position with a "tail" moiety (e.g., trifluoromethyl-phenyl or amide linkers) to access the allosteric hydrophobic pocket.

  • Macrocyclization:

    • Logic: Constraining the pyrazole into a macrocycle reduces the entropic penalty of binding and can "snake" around the bulky gatekeeper residue.

    • Action: Link the pyrazole nitrogen to the solvent-exposed region of the molecule to create a compact, rigid structure.

Visual Logic: Structural Optimization Flow

PyrazoleOptimization Start Loss of Potency (IC50 Shift > 10x) Seq Sequence Target Kinase Start->Seq Mutation Gatekeeper Mutation Identified? Seq->Mutation Steric Steric Clash Detected Mutation->Steric Yes Bypass Investigate Bypass Tracks (See Ticket #309) Mutation->Bypass No Scaffold Scaffold Morphing Steric->Scaffold TypeII Strategy A: Design Type II Inhibitor (Target DFG-out) Scaffold->TypeII Covalent Strategy B: Acrylamide Warhead (Covalent Cys Binding) Scaffold->Covalent

Caption: Decision tree for structural modification of pyrazole scaffolds upon detection of resistance.

TICKET #205: The "Efflux" Trap (MDR Phenotype)

User Issue: "My compound kills kinase-dependent cells in vitro (2D), but fails in MDR-overexpressing lines or in vivo xenografts."

Diagnosis: Your pyrazole is likely a substrate for P-glycoprotein (P-gp/ABCB1) or BCRP. Pyrazoles with high lipophilicity and specific H-bond donor counts are frequent targets for these efflux pumps, reducing intracellular concentration.

Troubleshooting Protocol:

  • The "Trojan Horse" Modification:

    • Logic: P-gp recognizes specific pharmacophores. Modifying the pyrazole to reduce basicity or lipophilicity can evade detection.

    • Action: N-methylation of the pyrazole ring or replacing a solvent-exposed amine with a hydroxyl group often lowers P-gp affinity.

  • Co-Administration Strategy:

    • Action: Combine your agent with a P-gp inhibitor (e.g., Tariquidar or Elacridar).[1]

    • Note: Recent data suggests certain pyrazolo[3,4-d]pyrimidines act as dual kinase/P-gp inhibitors, effectively blocking the pump that would otherwise eject them.

Data Summary: Impact of Efflux on Pyrazole Efficacy

ParameterSensitive Line (Parental)Resistant Line (MDR+)Interpretation
IC50 (Compound X) 10 nM1500 nMHigh Resistance
IC50 (+ Verapamil) 8 nM15 nMEfflux Driven
Efflux Ratio (Caco-2) 1.2> 25.0Substrate Confirmation

TICKET #309: Bypass Signaling (The "Whac-A-Mole" Effect)

User Issue: "Western blots show the target kinase is inhibited (unphosphorylated), but downstream effectors (ERK/AKT) are still active, and cells are proliferating."

Diagnosis: Bypass Signaling. The cancer cell has activated a parallel pathway (e.g., MET amplification in EGFR-inhibited cells) to restore downstream signaling, rendering your specific pyrazole inhibitor futile despite it doing its job chemically.

Troubleshooting Protocol:

  • Combination Synergy Screening (Bliss Model):

    • Experiment: Perform a matrix screen combining your pyrazole with inhibitors of parallel pathways (e.g., MEK, PI3K, MET).

    • Calculation: Calculate the Synergy Score (

      
      ).
      
      
      
      
      Where
      
      
      is the fractional inhibition.
      
      
      indicates synergy.
  • Dual-Target Scaffold Design:

    • Action: Modify the pyrazole core to create a "dirty" kinase inhibitor (multi-targeted).

    • Example: Fusing the pyrazole to a quinazoline ring can create dual EGFR/VEGFR inhibitors, simultaneously blocking proliferation and angiogenesis.

TICKET #404: The "Undruggable" Target (Transition to PROTACs)

User Issue: "Inhibition is insufficient because the kinase has a scaffolding function, or high intracellular ATP outcompetes my drug."

Diagnosis: Occupancy-driven inhibition is failing. You need Event-Driven Pharmacology (Degradation).

Solution: Pyrazole-based PROTACs Instead of inhibiting the protein, hijack the Ubiquitin-Proteasome System (UPS) to destroy it.

Experimental Workflow:

  • Warhead Selection: Use your current pyrazole binder.

  • Linker Optimization: Attach a PEG or alkyl linker to a solvent-exposed region of the pyrazole (determined by crystal structure).

  • Ligand Recruitment: Conjugate to Thalidomide (recruits Cereblon E3 ligase) or VHL ligand.

Visual Logic: PROTAC Mechanism

PROTAC_Mechanism cluster_0 Ternary Complex Formation Pyrazole Pyrazole Warhead (Binds Kinase) Linker Linker Chain Pyrazole->Linker E3Ligand E3 Ligand (Binds Cereblon/VHL) Linker->E3Ligand Kinase Target Kinase Kinase->Pyrazole Binding Proteasome Proteasomal Degradation Kinase->Proteasome Poly-Ub Tagged E3 E3 Ligase Complex E3->E3Ligand Recruitment Ub Ubiquitination E3->Ub Transfer Ub Ub->Kinase

Caption: Mechanism of Pyrazole-based PROTACs: Bridging the target kinase and E3 ligase to induce degradation.

Standard Operating Procedures (SOPs)

SOP-01: Generation of Resistant Cell Lines

Purpose: To create a biological model for testing resistance strategies.

  • Seeding: Seed parental cells at 30% confluency.

  • IC50 Determination: Determine the initial IC50 of your pyrazole.

  • Escalation: Treat cells with IC10 concentration. Replenish media every 3 days.

  • Ramping: Once growth normalizes (passaged 2-3 times), double the concentration.

  • Endpoint: Continue until cells grow robustly at 10x the original IC50.

  • Validation: Perform sequencing (for mutations) and Western Blot (for bypass tracks).

SOP-02: Western Blot for Pathway Analysis

Purpose: To distinguish between mutation-driven and bypass-driven resistance.

  • Lysate Prep: Lyse cells using RIPA buffer with phosphatase inhibitors (Critical: Pyrazoles affect phosphorylation).

  • Targets:

    • Primary: p-Kinase (Tyr) vs Total Kinase.

    • Downstream: p-ERK, p-AKT, p-STAT3.

    • Bypass Markers: c-MET, IGF1R, AXL.

  • Interpretation:

    • Scenario A: p-Kinase is HIGH, p-ERK is HIGH

      
      Gatekeeper Mutation  (Drug can't bind).
      
    • Scenario B: p-Kinase is LOW, p-ERK is HIGH

      
      Bypass Signaling  (Alternative route active).
      

References

  • Mao, L. et al. (2021). "New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors." Cancers, 13(21), 5308.[2] [Link]

  • Lovly, C.M. & Shaw, A.T. (2014). "Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies."[1][3][4][5][6][7] Clinical Cancer Research, 20(9), 2249-2256. [Link]

  • Natarajan, A. et al. (2021).[8] "Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax."[8] Bioorganic & Medicinal Chemistry Letters, 43, 128061.[8] [Link]

  • Gainor, J.F. et al. (2016). "Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer." Cancer Discovery, 6(10), 1118-1133. [Link]

  • Ansari, A. et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5437. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of Pyrazole Carboxamide Derivatives vs. Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, data-driven comparison of novel Pyrazole Carboxamide Derivatives (specifically the 3,4-disubstituted class, herein referred to as PyraCarb-X ) against the clinical standard Sorafenib . It is designed for researchers requiring validated in vivo protocols and comparative efficacy data for oncology drug development.

Executive Summary: The Pyrazole Advantage

Pyrazole carboxamide derivatives have emerged as potent dual-action kinase inhibitors , specifically targeting VEGFR-2 (angiogenesis) and EGFR (proliferation). While Sorafenib remains the standard of care for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), it is limited by dose-dependent toxicity and acquired resistance.

Recent validation studies (2020–2024) demonstrate that optimized pyrazole carboxamide derivatives (PyraCarb-X) offer:

  • Superior Potency: Lower IC

    
     values against VEGFR-2 compared to Sorafenib.[1]
    
  • Enhanced Tumor Regression: Greater reduction in tumor weight in xenograft models.

  • Improved Safety Profile: Maintenance of murine body weight during chronic dosing, indicating lower systemic toxicity.

Mechanistic Rationale & Signaling Pathway

To validate anticancer effects, one must confirm the mechanism of action in vivo. PyraCarb-X functions as a Type II ATP-competitive inhibitor.

Dual Inhibition Pathway (VEGFR-2 & EGFR)

The following diagram illustrates the upstream blockade of Angiogenesis (VEGF axis) and Proliferation (EGF axis), preventing downstream activation of the RAS/RAF/MEK/ERK cascade.

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) [Target 1] VEGF->VEGFR Binding EGF EGF Ligand EGFR EGFR (RTK) [Target 2] EGF->EGFR Binding RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K EGFR->RAS Inhibitor PyraCarb-X (Pyrazole Carboxamide) Inhibitor->VEGFR  Strong Blockade Inhibitor->EGFR  Dual Blockade Apoptosis Apoptosis (Caspase-3 Activation) Inhibitor->Apoptosis Induces Sorafenib Sorafenib (Standard) Sorafenib->VEGFR  Blockade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK GeneExp Gene Expression (Proliferation/Angiogenesis) ERK->GeneExp Promotes Growth AKT AKT PI3K->AKT AKT->GeneExp Promotes Survival

Caption: Dual-target mechanism of PyraCarb-X blocking VEGFR-2 and EGFR phosphorylation, thereby arresting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.

Comparative Performance Data

The following data aggregates results from key validation studies (e.g., Frontiers in Chemistry, 2020; RSC Advances, 2023) comparing pyrazole carboxamide derivatives against Sorafenib.

Table 1: Enzymatic & Cellular Potency (In Vitro)

Objective: Establish baseline potency before in vivo escalation.

MetricTarget / Cell LinePyraCarb-X (Candidate)Sorafenib (Standard)Fold Improvement
IC

(Enzymatic)
VEGFR-2 (Kinase)8.93 nM 30.0 nM3.3x Potency
IC

(Enzymatic)
EGFR (Kinase)0.06 µM 0.11 µM1.8x Potency
IC

(Cellular)
HepG2 (Liver Cancer)0.31 µM 3.44 µM11x Potency
IC

(Cellular)
MCF-7 (Breast Cancer)1.96 µM3.18 µM1.6x Potency
Table 2: In Vivo Xenograft Efficacy (PC-3 / HepG2 Models)

Objective: Validate tumor growth inhibition (TGI) in nude mice.

Experimental OutputControl (Vehicle)PyraCarb-X (20 mg/kg)Sorafenib (30 mg/kg)Interpretation
Final Tumor Weight 234.6 ± 15 mg83.2 ± 8 mg 110.5 ± 12 mgPyraCarb-X reduced tumor mass by 64.5% vs. 52.8% for Sorafenib.
Tumor Volume (Day 21) ~1200 mm³~450 mm³ ~580 mm³Significantly slower progression kinetics (

).
Apoptotic Index 0.62%34.26% 28.5%Validated via Annexin V-FITC staining.
Body Weight Change +2.1%+1.5% -4.8%Sorafenib group showed weight loss (toxicity); PyraCarb-X maintained weight.

Key Insight: The pyrazole derivative achieved superior tumor suppression at a lower dosage (20 mg/kg) compared to Sorafenib (30 mg/kg), with a better safety profile (no weight loss).

Experimental Workflow: Self-Validating Protocol

To replicate these results, use the following standardized workflow. This process ensures data integrity and minimizes batch-to-batch variation.

Workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis Synth Synthesis (Pyrazole Carboxamide) Formulation Drug Formulation (DMSO/PEG400/Saline) Synth->Formulation Dosing Daily IP/Oral Dosing (21 Days) Formulation->Dosing Inoculation Xenograft Inoculation (1x10^6 Cells/Mouse) Randomization Randomization (Vol ~100mm³) Inoculation->Randomization 7-10 Days Randomization->Dosing Measure Measurements (Caliper + Body Weight) Dosing->Measure q2d Sacrifice Sacrifice & Harvest Measure->Sacrifice Day 21 Histology IHC / Western Blot (Caspase-3 / VEGFR p-Tyr) Sacrifice->Histology

Caption: End-to-end experimental workflow from drug formulation to histological validation of mechanism.

Detailed Protocol: In Vivo Xenograft Model

Note on Causality: This protocol uses a "staged randomization" approach. We wait for tumors to reach a palpable, vascularized size (100 mm³) before dosing to ensure we are testing therapeutic efficacy (regression) rather than just prevention (implantation failure).

Step 1: Cell Culture & Inoculation
  • Cells: HepG2 (Liver) or PC-3 (Prostate) carcinoma cells.

  • Preparation: Harvest cells in log-phase growth (approx. 70-80% confluence). Resuspend in PBS mixed 1:1 with Matrigel (to support initial angiogenesis).

  • Implantation: Inject

    
     cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
Step 2: Randomization & Formulation
  • Trigger: When mean tumor volume (TV) reaches

    
     (approx. 7–10 days post-inoculation).
    
  • Grouping (n=6 per group):

    • Negative Control: Vehicle only (e.g., 10% DMSO + 40% PEG400 + 50% Saline).

    • Positive Control: Sorafenib (30 mg/kg, p.o. daily).

    • Experimental: PyraCarb-X (20 mg/kg, p.o. or i.p. daily).

  • Causality Check: Ensure average TV is statistically identical across groups at Day 0 of dosing to validate subsequent divergence.

Step 3: Dosing & Monitoring
  • Duration: 21 Days.

  • Frequency: Daily (q.d.).

  • Data Collection:

    • Tumor Volume: Measure length (

      
      ) and width (
      
      
      
      ) every 2 days using Vernier calipers. Calculate
      
      
      .
    • Toxicity: Weigh mice daily. Stop Rule: If body weight drops >20%, euthanize immediately (humane endpoint).

Step 4: Histological Validation (Mechanism Check)

To prove the drug worked via the proposed mechanism (VEGFR/EGFR inhibition), perform Immunohistochemistry (IHC) on excised tumors:

  • CD31 Staining: Marker for microvessel density (angiogenesis). Expectation: Significant reduction in PyraCarb-X group.

  • Ki-67 Staining: Marker for cell proliferation. Expectation: Lower index in treated groups.

  • Cleaved Caspase-3: Marker for apoptosis. Expectation: High intensity in PyraCarb-X group.

References

  • Mghwary, S. et al. (2020). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry.

  • Hassan, A. et al. (2023). "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer." RSC Advances.

  • Gong, Y. et al. (2017). "Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold." Bioorganic & Medicinal Chemistry.

  • BenchChem (2025). "In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents."[2]

  • Wang, L. et al. (2018). "Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues." RSC Advances.

Sources

Comparative Guide: QSAR Analysis of Triphenyl-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triphenyl-1H-pyrazole-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its "propeller-like" topology. Unlike planar fused pyrazoles, the triphenyl arrangement creates a unique 3D spatial occupancy that effectively targets the hydrophobic pockets of kinases such as Aurora-A and EGFR .

This guide objectively compares the Quantitative Structure-Activity Relationship (QSAR) performance of this scaffold against standard alternatives (e.g., fused pyrazoles, commercially available kinase inhibitors). Analysis reveals that while triphenyl derivatives often exhibit superior hydrophobic binding affinity (


 for lead candidates), they present specific solubility challenges that QSAR modeling must address.

Chemical Architecture & Target Landscape

The Scaffold Advantage

The core structure consists of a central pyrazole ring substituted with three phenyl groups (at positions 1, 3, and 5 or N, 1, 3) and a carboxamide linker at position 4.[1][2]

  • Hydrophobic Bulk: The three phenyl rings allow for extensive

    
     stacking interactions within the ATP-binding cleft of kinases.
    
  • Carboxamide Linker: Acts as a critical hydrogen bond donor/acceptor motif, often anchoring the molecule to the hinge region of the kinase (e.g., interacting with residues like Ala213 in Aurora-A or Met793 in EGFR).

Comparative Target Profile
FeatureTriphenyl-1H-pyrazole-4-carboxamidesFused Pyrazoles (e.g., Pyrazolo[3,4-d]pyrimidine)Standard Inhibitor (e.g., Sorafenib)
Primary Target Aurora-A Kinase, CDK2EGFR, VEGFR-2Multi-Kinase (VEGFR, PDGFR, RAF)
Binding Mode Allosteric / Hydrophobic Pocket dominantATP-competitive (Hinge binder)ATP-competitive (Type II)
Solubility Low (High LogP)ModerateModerate to High
Key Interaction

-stacking (Phe/Trp residues)
H-bonding (Hinge region)H-bonding (Glu/Asp pairs)

Comparative QSAR Performance

The following analysis synthesizes data from 2D and 3D QSAR studies, specifically highlighting the predictive power of models generated for this scaffold.

Statistical Model Validity

In a comparative study targeting Aurora-A kinase inhibition, 2D-QSAR models for triphenyl-pyrazole derivatives demonstrated robust predictivity compared to broader pyrazole datasets.

Table 1: QSAR Model Metrics Comparison

MetricTriphenyl-Pyrazole Model (Target: Aurora-A)General Pyrazole Model (Target: EGFR)Acceptance Criterion

(Correlation)
0.806 0.760 - 0.820


(Cross-Validation)
0.786 0.650 - 0.720

SEE (Std. Error) 0.210.35Minimised
F-Test 68.445.2High as possible

Data Interpretation: The high


 and 

values for the triphenyl scaffold indicate that biological activity is tightly controlled by specific structural descriptors—primarily steric bulk and electronic field distributions at the para-positions of the phenyl rings.
Key Descriptors & Causality
  • Steric Influence: Bulky electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the N-phenyl ring significantly enhance activity. QSAR contour maps (CoMFA) typically show large green polyhedra (sterically favorable regions) around the N1-phenyl position, corresponding to the hydrophobic back-pocket of the kinase.
  • Electronic Influence: The carboxamide nitrogen requires a specific electron density to maintain H-bond donor capability. Substituents that withdraw electron density from the pyrazole core can weaken this interaction, a nuance often captured by electrostatic field descriptors in 3D-QSAR.

Molecular Docking & Binding Mode Analysis[3][4][5][6][7]

To validate QSAR predictions, molecular docking is essential. The triphenyl scaffold exhibits a binding mode distinct from linear inhibitors.

Binding Mechanism (Aurora-A / EGFR)
  • The Anchor: The carbonyl oxygen of the carboxamide forms a hydrogen bond with the backbone NH of the hinge region residues.

  • The Propeller: The phenyl rings twist out of plane.

    • Ring A (N1-position): Occupies the solvent-exposed region or a specific hydrophobic pocket depending on the kinase conformation.

    • Ring B (C3-position): Often engages in

      
       T-shaped stacking with gatekeeper residues (e.g., Thr790 in EGFR or Leu210 in Aurora-A).
      
Experimental Validation Data
  • Lead Compound (10e):

    
     (Aurora-A).[1]
    
  • Comparison: Comparable potency to standard reference ligands in biochemical assays, but with distinct selectivity profiles due to the steric demand of the triphenyl cluster.

Experimental Protocols

Protocol A: QSAR Modeling Workflow

Self-Validating System: This workflow includes internal cross-validation (LOO) and external test set validation to prevent overfitting.

  • Dataset Curation:

    • Select 20-30 derivatives with a wide range of bioactivity (at least 3 log units).

    • Convert

      
       to 
      
      
      
      (
      
      
      ).
  • Geometry Optimization:

    • Software: Gaussian or MOPAC.

    • Method: DFT (B3LYP/6-31G*) is preferred for accurate electrostatic potentials; AM1 is acceptable for preliminary screening.

    • Critical Step: Ensure the carboxamide linker is minimized in the correct tautomeric state.

  • Alignment (For 3D-QSAR):

    • Align all molecules to the most active compound using the pyrazole-carboxamide core as the substructure template.

    • RMSD tolerance:

      
      .
      
  • Descriptor Calculation & Selection:

    • Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields.[3]

    • Use Partial Least Squares (PLS) regression.[4][5]

  • Validation:

    • Perform Leave-One-Out (LOO) cross-validation to obtain

      
      .
      
    • If

      
      , proceed to predict the external test set (
      
      
      
      ).
Protocol B: Molecular Docking Setup
  • Protein Preparation:

    • Retrieve PDB (e.g., 1MQ4 for Aurora-A or 1M17 for EGFR).

    • Remove water molecules (unless bridging is known).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand.

    • Dimensions:

      
       points (0.375 
      
      
      
      spacing) to accommodate the bulky triphenyl group.
  • Docking Run:

    • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide XP (Schrödinger).

    • Runs: 50 independent runs per ligand to ensure convergence.

Visualization of Workflows

Diagram 1: QSAR & Rational Design Workflow

This diagram illustrates the iterative process of using QSAR to optimize the triphenyl-pyrazole scaffold.

QSAR_Workflow Data 1. Biological Data Collection (IC50 / pIC50) Struct 2. 3D Structure Generation & Optimization (DFT/AM1) Data->Struct Align 3. Molecular Alignment (Core: Pyrazole-Carboxamide) Struct->Align Field 4. Field Calculation (Steric & Electrostatic) Align->Field PLS 5. PLS Regression Analysis Field->PLS Valid 6. Validation (LOO & Test Set) Check: q² > 0.5 PLS->Valid Design 7. Design New Derivatives (In Silico Prediction) Valid->Design Validated Model Design->Struct Feedback Loop

Caption: Iterative QSAR workflow ensuring statistical rigor through cross-validation loops before synthetic execution.

Diagram 2: Pharmacophore Interaction Map

Conceptual representation of how the triphenyl-pyrazole scaffold interacts within the kinase active site.

Interaction_Map Core Pyrazole Core N1_Ph N1-Phenyl Ring (Bulky/Hydrophobic) Core->N1_Ph C3_Ph C3-Phenyl Ring (Pi-Stacking) Core->C3_Ph Amide Carboxamide Linker (H-Bond Donor/Acceptor) Core->Amide Pocket Hydrophobic Back-Pocket N1_Ph->Pocket Steric Fit Gate Gatekeeper Residue (Thr/Leu) C3_Ph->Gate Pi-Interaction Hinge Hinge Region (Backbone NH/CO) Amide->Hinge H-Bond (Critical)

Caption: Pharmacophore map highlighting the critical "Anchor" (Amide) and "Propeller" (Phenyl rings) interactions.[2][6]

References

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Source: Journal of Receptors and Signal Transduction (2018). Significance: Establishes the baseline 2D-QSAR model (

    
    ) for the triphenyl scaffold.[2]
    
    
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2012).[1] Significance: Identifies Compound 10e (

    
    ) and details the synthetic route.
    
    
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: Anti-Cancer Agents in Medicinal Chemistry (2020).[7][6][8] Significance: Provides comparative data for fused pyrazole alternatives and docking protocols against EGFR.

  • Comparative Molecular Field Analysis (CoMFA). Source: Cramer, R. D., et al. (1988). J. Am. Chem. Soc. Significance: The foundational methodology for the 3D-QSAR protocols described in this guide.

Sources

Comparative Profiling of Pyrazole Carboxamide Antifungals: Spectrum, Potency, and Molecular Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carboxamide scaffold represents the "second generation" of Succinate Dehydrogenase Inhibitors (SDHIs), surpassing the efficacy of first-generation carboxamides (e.g., carboxin) and pyridine-carboxamides (e.g., boscalid). This guide objectively compares the three dominant molecules in this class: Fluxapyroxad , Benzovindiflupyr , and Penthiopyrad .

Key Technical Verdict:

  • Most Potent (Intrinsic Activity): Benzovindiflupyr .[1] Its benzonorbornene linker provides exceptional hydrophobic binding, yielding the lowest EC50 values against rusts and Rhizoctonia.

  • Best Systemic Mobility: Fluxapyroxad .[1] Its flexible bi-aryl linker balances lipophilicity (LogP) with water solubility, allowing superior acropetal translocation.

  • Broadest Spectrum Utility: Penthiopyrad .[1][2][3][4][5][6] While slightly less potent on a molar basis than benzovindiflupyr, it exhibits a balanced spectrum across Ascomycetes and Basidiomycetes.

Mechanistic Basis: The SDH Blockade[7][8]

To understand the spectrum differences, one must understand the target topology. These compounds act as allosteric inhibitors of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.[7]

The Molecular Event

They bind to the Ubiquinone-binding site (Q-site) , located at the interface of the SdhB, SdhC, and SdhD subunits. By mimicking the ubiquinone structure, they prevent electron transfer from succinate to the quinone pool, halting ATP production and respiration.

Pathway Visualization

The following diagram illustrates the interruption of the electron transport chain (ETC) by pyrazole carboxamides.

SDH_Mechanism cluster_ComplexII Mitochondrial Complex II (SDH) Succinate Succinate (Substrate) SDH_Enzyme SDH Enzyme (SdhA/B/C/D Subunits) Succinate->SDH_Enzyme Oxidation Fumarate Fumarate (Product) SDH_Enzyme->Fumarate Q_Site Ubiquinone Binding Pocket (Q-site) SDH_Enzyme->Q_Site Electron Transfer Ubiquinone Ubiquinone (Coenzyme Q) Q_Site->Ubiquinone e- Transfer (BLOCKED) Ubiquinol Ubiquinol (Reduced Q) Ubiquinone->Ubiquinol ATP_Prod ATP Production (Downstream) Ubiquinol->ATP_Prod Inhibitor Pyrazole Carboxamide (Fluxapyroxad/Benzovindiflupyr) Inhibitor->Q_Site High Affinity Binding (Blocks Q Access)

Caption: Disruption of mitochondrial respiration at Complex II. The inhibitor competitively binds to the Q-site, preventing ubiquinone reduction.[7]

Structural-Activity Relationship (SAR)[9]

The "warhead" (pyrazole-4-carboxamide) is conserved. The differentiation lies in the amine moiety (the "tail"), which dictates lipophilicity and binding pocket fit.

CompoundAmine Moiety StructureSAR Implication
Fluxapyroxad 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamideFlexibility: The bi-phenyl linker can rotate, allowing the molecule to adopt different conformations. This aids in passing through both lipophilic cuticles and hydrophilic xylem (systemicity).
Benzovindiflupyr N-(benzobicyclo[2.2.1]hept-2-yl)-1-methyl-3-(difluoromethyl)pyrazole-4-carboxamideSteric Fit: The bulky benzonorbornene group fills the hydrophobic pocket of the SDH enzyme more tightly than the bi-phenyl group, leading to higher intrinsic potency (lower Kd).
Penthiopyrad N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamideLipophilicity: The thiophene and alkyl side chain provide moderate lipophilicity, balancing contact activity with local translaminar movement.

Comparative Antifungal Spectrum & Potency[2][3][8][10][11][12][13]

The following data aggregates EC50 values (Effective Concentration to inhibit 50% growth) from multiple comparative studies. Lower values indicate higher potency.

Table 1: In Vitro Potency Matrix (EC50 in mg/L)
PathogenDisease TargetFluxapyroxadBenzovindiflupyrPenthiopyradBoscalid (Ref)
Zymoseptoria tritici Septoria Leaf Blotch0.03 - 0.09 0.05 - 0.150.10 - 0.45> 1.0
Rhizoctonia solani Sheath Blight0.03 - 0.080.005 - 0.02 0.05 - 0.120.3 - 0.5
Botrytis cinerea Grey Mold0.20 - 0.500.10 - 0.400.15 - 0.40 1.0 - 5.0
Puccinia spp. Rusts0.02 - 0.05< 0.01 0.05 - 0.10> 0.5
Sclerotinia sclerotiorum White Mold0.10 - 0.300.05 - 0.15 0.10 - 0.300.5 - 1.5

Note on Data Interpretation:

  • Benzovindiflupyr exhibits "super-potency" against Basidiomycetes (Rusts, Rhizoctonia), often 10x more potent than Fluxapyroxad.

  • Fluxapyroxad is the gold standard for Zymoseptoria due to its ability to redistribute within the leaf tissue, protecting new growth.

  • Boscalid (Pyridine-carboxamide) is included as a positive control; the pyrazole class consistently outperforms it by 1-2 orders of magnitude.

Resistance and Cross-Resistance[3][4][6]

Resistance to SDHIs is generally qualitative (mutation-based) rather than quantitative (metabolic).

  • Target Mutations: The most common mutations occur in the SdhB subunit (H272Y, H272R, H272L) and SdhC subunit.

  • Cross-Resistance Rule: Generally, full cross-resistance exists between Fluxapyroxad, Benzovindiflupyr, and Penthiopyrad. If a strain is resistant to one, it is likely resistant to all.

  • Exception: Some specific mutations (e.g., SdhB-I269V) may confer high resistance to one carboxamide but only moderate resistance to another due to subtle differences in how the "tail" region interacts with the mutated pocket.

Experimental Protocol: Determination of EC50

To validate the spectrum data above, the following microtiter plate assay is the industry standard. This protocol uses Alamar Blue (Resazurin) as a metabolic indicator, which is more accurate than simple optical density (OD) for filamentous fungi where hyphal clumping can skew absorbance readings.

Reagents
  • Medium: Potato Dextrose Broth (PDB) or Glucose-Yeast-Peptone.

  • Solvent: DMSO (Final concentration < 1%).

  • Indicator: Resazurin solution (0.01%).

Workflow Diagram

Assay_Protocol Step1 1. Compound Preparation Dissolve in DMSO -> Serial Dilution (Range: 0.001 to 100 mg/L) Step3 3. Plate Loading (96-well) 100µL Spore Suspension + 100µL Compound Solution Step1->Step3 Step2 2. Spore Harvesting Harvest conidia from 7-day culture Adjust to 1x10^5 spores/mL Step2->Step3 Step4 4. Incubation 25°C in dark for 24-48h (Until control wells reach log phase) Step3->Step4 Step5 5. Quantification Add 20µL Resazurin Incubate 4-6h -> Measure Fluorescence (Ex: 530nm / Em: 590nm) Step4->Step5 Step6 6. Data Analysis Calculate % Inhibition relative to DMSO control Fit Sigmoidal Dose-Response Curve Step5->Step6

Caption: High-throughput microtiter assay workflow for determining EC50 values using metabolic fluorescence.

Protocol Validation (Trustworthiness)
  • Z-Factor Check: Include positive control (e.g., Carbendazim) and negative control (Media only). The Z-factor must be > 0.5 for the assay to be valid.

  • Solvent Control: Ensure DMSO concentration is identical in all wells. DMSO > 1% is cytotoxic and will produce false positives (artificial inhibition).

  • Clumping Correction: If using OD600 instead of Alamar Blue, add a surfactant (Tween 20, 0.05%) to prevent hyphal aggregation.

References

  • Avenot, H. F., & Michailides, T. J. (2010).[4] Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[3][4] Crop Protection, 29(7), 643-651. Link

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

  • Glättli, A., et al. (2012). Pyrazole carboxamide fungicides: binding in the ubiquinone pocket of succinate dehydrogenase.[7] Pest Management Science, 68(12). (Note: Discusses the binding mode of Benzovindiflupyr). Link

  • FRAC (Fungicide Resistance Action Committee). (2024). FRAC Code List ©: Fungal control agents sorted by cross resistance pattern and mode of action. Link

  • Yamashita, M., & Fraaije, B. (2018).[4] Non-cross-resistance patterns between succinate dehydrogenase inhibitors in Zymoseptoria tritici. Pest Management Science, 74(3), 672-681. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1,5-triphenyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N,1,5-triphenyl-1H-pyrazole-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。